C18-PAF-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H58NO7P |
|---|---|
分子量 |
555.8 g/mol |
IUPAC 名称 |
[(2R)-2-acetyloxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1/i13D2,14D2 |
InChI 键 |
ZXCIEWBDUAPBJF-QRYFZMODSA-N |
手性 SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
规范 SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to C18-PAF-d4: Molecular Characteristics, Quantification, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine-d4 (C18-PAF-d4), a deuterated analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document details its molecular properties, provides a methodological framework for its quantification using mass spectrometry, and explores the intricate signaling pathways it helps to elucidate.
Core Molecular Data
This compound and its corresponding lyso-form, Lyso-PAF-C18-d4, are critical tools in lipidomic research, primarily serving as internal standards for the accurate quantification of their endogenous, non-deuterated counterparts. The integration of deuterium (B1214612) atoms results in a predictable mass shift, enabling clear differentiation in mass spectrometric analyses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |
| This compound | C28H54D4NO7P | 555.76[1] | Internal standard for C18-PAF quantification |
| Lyso-PAF-C18-d4 | C26H52D4NO6P | 513.7[2][3] | Internal standard for Lyso-PAF-C18 quantification |
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of PAFs, including C18-PAF, is crucial for understanding their roles in various physiological and pathological processes. Due to their low endogenous concentrations and the presence of isobaric interferences, such as lysophosphatidylcholines (lyso-PCs), LC-MS/MS is the method of choice for sensitive and specific detection.[4][5] this compound is an ideal internal standard for these assays.
Experimental Protocol: Quantification of C18-PAF using this compound Internal Standard
This protocol outlines a general workflow for the quantification of C18-PAF in biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
1. Sample Preparation:
-
Lipid Extraction: Perform a lipid extraction from the biological sample (e.g., plasma, cell lysate) using a suitable method, such as a modified Bligh-Dyer or Folch extraction.
-
Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of this compound to account for sample loss during preparation and for accurate quantification.
-
Solid-Phase Extraction (SPE): To remove interfering substances, the lipid extract can be further purified using a C18 SPE cartridge.
-
Activate the C18 cartridge with methanol, followed by equilibration with an appropriate buffer (e.g., 2% acetonitrile (B52724), 0.1% formic acid).
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove salts and other hydrophilic impurities.
-
Elute the PAF-containing fraction with a suitable organic solvent.
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Utilize a C18 reversed-phase column for the separation of PAF isoforms and their separation from isobaric lyso-PCs.
-
Mobile Phase: A common mobile phase system consists of a gradient of water and acetonitrile or methanol, often with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
-
Gradient: A typical gradient would start with a higher aqueous concentration and ramp up to a high organic concentration to elute the lipids.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Selected Reaction Monitoring (SRM): Monitor specific precursor-to-product ion transitions for both C18-PAF and the this compound internal standard.
-
A dominant fragment ion for PAF is observed at m/z 184, corresponding to the phosphocholine (B91661) headgroup.
-
To differentiate from isobaric lyso-PCs, which also produce an m/z 184 fragment, an additional confirmatory fragment ion at m/z 104 can be monitored, which is abundant for lyso-PCs but nearly absent for PAF.
-
-
Data Analysis: Quantify the endogenous C18-PAF by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this to a standard curve.
-
Biological Context: PAF Synthesis and Signaling
Platelet-Activating Factor is a potent inflammatory phospholipid mediator involved in a myriad of cellular processes, including platelet aggregation, inflammation, and anaphylaxis. It is synthesized by various cells, such as basophils, monocytes, neutrophils, platelets, and endothelial cells, through two primary pathways: the remodeling and the de novo pathways.
PAF Synthesis Pathways
The remodeling pathway is the predominant route for PAF production during inflammatory responses, while the de novo pathway is thought to maintain physiological levels of PAF.
Caption: Overview of the Remodeling and De Novo Pathways of PAF Synthesis.
PAF Signaling Pathway
PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR). This interaction triggers a cascade of intracellular signaling events, primarily through Gq and Gi proteins, leading to the activation of various downstream effectors.
Caption: Simplified PAF Receptor Signaling Cascade.
Activation of phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers orchestrate a variety of cellular responses, including inflammation, platelet aggregation, and changes in gene expression.
Conclusion
This compound is an indispensable tool for researchers investigating the roles of Platelet-Activating Factor in health and disease. Its use as an internal standard in LC-MS/MS-based quantification provides the accuracy and precision necessary for meaningful biological interpretation. A thorough understanding of the PAF synthesis and signaling pathways, facilitated by such research tools, is critical for the development of novel therapeutic strategies targeting PAF-mediated pathologies.
References
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Deuterated PAF C18: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core function and applications of deuterated Platelet-Activating Factor (PAF) C18. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled lipids in their experimental workflows. This document details the primary application of deuterated PAF C18 as an internal standard in mass spectrometry-based quantification, explores the biological context of PAF C18 signaling, and provides detailed experimental protocols.
Core Function: An Internal Standard for Accurate Quantification
Deuterated PAF C18, most commonly PAF C18-d4 where four deuterium (B1214612) atoms replace hydrogen atoms, serves a critical role as an internal standard for the precise quantification of endogenous PAF C18 in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The fundamental principle behind its use lies in the concept of isotope dilution mass spectrometry.
The key advantages of using a deuterated internal standard like PAF C18-d4 include:
-
Chemical and Physical Similarity: Deuterated PAF C18 is chemically and physically almost identical to its non-deuterated counterpart. This ensures that it behaves similarly during sample extraction, derivatization, chromatography, and ionization, effectively compensating for sample loss and matrix effects.
-
Mass-Based Distinction: Despite its similar chemical behavior, the deuterated standard is easily distinguished from the endogenous analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
-
Improved Accuracy and Precision: By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used to accurately calculate the concentration of the endogenous analyte, significantly improving the accuracy and precision of the measurement.
While the primary function of deuterated PAF C18 is as an internal standard, it is important to consider the potential for a kinetic isotope effect (KIE). The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to a slight decrease in the rate of chemical reactions, including enzymatic metabolism or receptor binding.[2][3][4][5] However, for the purposes of its use as an internal standard in mass spectrometry, where it is primarily used to correct for analytical variability, this effect is generally considered negligible. There is currently a lack of specific quantitative data in the scientific literature directly comparing the biological activity (e.g., receptor binding affinity, potency in cellular assays) of deuterated PAF C18 with its non-deuterated form.
Biological Context: The PAF C18 Signaling Pathway
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation.[6] PAF C18 is a naturally occurring molecular species of PAF. The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAF-R).[6][7]
Upon binding of PAF C18 to the PAF-R, a conformational change is induced in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq and Gi families.[6][7]
Gq-Mediated Signaling
Activation of the Gq alpha subunit leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as inflammation and proliferation.[8]
Gi-Mediated Signaling
The activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in protein kinase A (PKA) activity.[6] The βγ subunits of the Gi protein can also activate other signaling pathways, including phosphoinositide 3-kinase (PI3K) and certain isoforms of phospholipase C. The Gi-mediated pathway is particularly important for PAF-induced chemotaxis.[7]
Diagram of the PAF Receptor Signaling Pathway
A simplified diagram of the major signaling pathways activated by PAF C18 binding to its receptor.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of PAF C18 in biological samples using deuterated PAF C18 as an internal standard. These protocols are based on established lipidomics workflows and can be adapted for specific research needs.
Sample Preparation: Protein Precipitation
This protocol is a rapid method for removing the majority of proteins from a plasma or serum sample.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Deuterated PAF C18 (e.g., PAF C18-d4) internal standard solution
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated PAF C18 internal standard stock solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects, which is particularly useful for complex matrices like tissue homogenates.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Deuterated PAF C18 internal standard solution
-
SPE cartridges (e.g., C18)
-
Vacuum manifold
-
Water
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 90:10 methanol:water)
Procedure:
-
Add a known amount of deuterated PAF C18 internal standard to the biological sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent. Transfer the reconstituted sample to an LC vial for analysis.
Diagram of the Experimental Workflow for PAF C18 Quantification
A general workflow for the quantification of PAF C18 using a deuterated internal standard.
LC-MS/MS Analysis
This section provides typical parameters for the analysis of PAF C18 and its deuterated internal standard by LC-MS/MS.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
PAF C18: Precursor ion (Q1) m/z 552.4 → Product ion (Q3) m/z 184.1 (phosphorylcholine fragment)
-
Deuterated PAF C18 (d4): Precursor ion (Q1) m/z 556.4 → Product ion (Q3) m/z 184.1
-
-
Collision Energy: Optimized for the specific instrument and analyte.
-
Dwell Time: 100 ms
Data Presentation
Quantitative data obtained from LC-MS/MS analysis should be presented in a clear and structured format to allow for easy comparison. The following table is an example of how to present such data.
Table 1: Quantification of PAF C18 in Biological Samples
| Sample ID | Peak Area (Endogenous PAF C18) | Peak Area (Deuterated PAF C18-d4) | Analyte/IS Ratio | Concentration (ng/mL) |
| Control 1 | 125,480 | 250,120 | 0.502 | 5.02 |
| Control 2 | 135,670 | 248,980 | 0.545 | 5.45 |
| Treated 1 | 289,540 | 251,340 | 1.152 | 11.52 |
| Treated 2 | 310,230 | 249,560 | 1.243 | 12.43 |
Note: Concentrations are calculated based on a calibration curve generated using known concentrations of PAF C18 and a fixed concentration of the deuterated internal standard.
Conclusion
Deuterated PAF C18 is an indispensable tool for the accurate and precise quantification of endogenous PAF C18 in complex biological matrices. Its near-identical chemical and physical properties to the native analyte, combined with its distinct mass, make it the gold standard internal standard for mass spectrometry-based lipidomics. Understanding the biological role of PAF C18 and its signaling pathways provides the necessary context for interpreting quantitative data obtained using this powerful analytical technique. The detailed experimental protocols provided in this guide offer a robust framework for researchers to implement reliable and reproducible quantification of PAF C18 in their studies, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. PAF C-18-d4 - Labchem Catalog [labchem.com.my]
- 2. Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of platelet-activating factor receptor-coupled G alpha q leads to stimulation of Src and focal adhesion kinase via two separate pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
C18-PAF-d4 vs C16-PAF
An In-depth Technical Guide to C16-PAF and C18-PAF-d4
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid mediator involved in a diverse range of physiological and pathophysiological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] Structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, PAF is not a single molecule but a family of related structures, with the length of the alkyl chain at the sn-1 position influencing its biological activity.[1][3] The most common and biologically potent isoform is C16-PAF, which contains a 16-carbon alkyl chain.
The C18-PAF homolog, with an 18-carbon chain, also occurs naturally and exhibits distinct biological activities.[4][5] For accurate quantification and study of these endogenous lipids, particularly in complex biological matrices, stable isotope-labeled internal standards are indispensable.[6][7] this compound is the deuterium-labeled analog of C18-PAF, designed specifically for use as an internal standard in mass spectrometry-based analytical methods.[8]
This technical guide provides an in-depth comparison of C16-PAF and this compound, detailing their structural differences, comparative biological activities, and their respective roles in research. It includes summaries of quantitative data, detailed experimental protocols for their study, and visualizations of key pathways and workflows.
Core Structural and Physicochemical Properties
The primary structural difference between C16-PAF and C18-PAF lies in the length of the alkyl chain at the sn-1 position. This compound is structurally identical to C18-PAF, with the exception of four deuterium (B1214612) atoms incorporated into the alkyl chain, which increases its mass without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometry.[4][9]
| Property | C16-PAF | This compound |
| Systematic Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine | 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 |
| Molecular Formula | C₂₆H₅₄NO₇P[10] | C₂₈H₅₄D₄NO₇P[4] |
| Molecular Weight | 523.7 g/mol [10] | 555.7 g/mol [4] |
| CAS Number | 74389-68-7 | Not readily available; specific to manufacturer. |
| Primary Role | Potent biological mediator; PAF Receptor agonist[11][12] | Internal standard for quantification of C18-PAF by GC- or LC-MS[4][9] |
Comparative Biological Activity and Applications
While both C16-PAF and C18-PAF act on the PAF receptor, the difference in their alkyl chain length leads to variations in potency and biological response across different cell types and assays. This compound is not used for its biological activity but as an analytical tool.
C16-PAF: The Potent Agonist C16-PAF is generally considered the most potent endogenous PAF. It is a powerful activator of platelets and inflammatory cells like neutrophils and macrophages.[10][11] Its activities include inducing increased vascular permeability, acting as a chemoattractant for neutrophils, and stimulating the production of other inflammatory mediators like IL-6 and reactive oxygen species.[10]
C16-PAF vs. C18-PAF Direct comparisons have revealed key differences in their biological potency:
-
Platelet Aggregation: C16-PAF is a more potent mediator of platelet aggregation than C18-PAF.[4][10]
-
Neutrophil Chemokinesis: In contrast, the C18 homolog has been shown to be more active as a human neutrophil chemoattractant in vitro.[5]
-
Macrophage Activation: C18-PAF is reported to be equipotent to C16-PAF in the activation of guinea pig macrophages.[4][9]
-
Vasodilation: In rats, C16-PAF is a more potent renal vasodilator and hypotensive agent than C18:1-PAF.[13]
This differential activity highlights the importance of distinguishing between PAF isoforms in biological studies.
This compound: The Analytical Standard The primary and sole application of this compound is its use as an internal standard for quantitative analysis via mass spectrometry (GC-MS or LC-MS).[8] In these methods, a known quantity of this compound is added to a biological sample at the beginning of the extraction process.[6][7] Because it is chemically identical to endogenous C18-PAF, it experiences the same extraction inefficiencies and ionization suppression/enhancement during analysis. However, due to its heavier mass, it is distinguishable from the non-deuterated analyte in the mass spectrometer. By comparing the signal intensity of the endogenous C18-PAF to the known amount of this compound, a precise and accurate quantification can be achieved.[14]
PAF Receptor Signaling Pathway
PAF exerts its effects by binding to a specific G-protein-coupled receptor (GPCR) on the cell surface, known as the PAF receptor (PAFR).[2][12] This binding initiates a cascade of intracellular signaling events that lead to the diverse physiological responses associated with PAF.
References
- 1. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PAF-C--18--d-4-, 1MG | Labscoop [labscoop.com]
- 10. caymanchem.com [caymanchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF) in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-activating factor (PAF) is a potent, phospholipid-derived inflammatory mediator involved in a myriad of physiological and pathological processes. Among its various molecular species, 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF) has been identified as a significant player in the inflammatory cascade. This technical guide provides an in-depth exploration of the core functions of C18-PAF in inflammation, detailing its signaling pathways, summarizing quantitative data, and outlining key experimental methodologies for its study.
Core Concepts: C18-PAF and the Inflammatory Response
C18-PAF is a naturally occurring phospholipid that exerts its effects by binding to the G-protein coupled receptor, the platelet-activating factor receptor (PAFR).[1] This interaction triggers a cascade of intracellular events that contribute to the cardinal signs of inflammation. The synthesis of C18-PAF, like other PAF species, can occur through two primary pathways: a remodeling pathway, which is activated by inflammatory stimuli, and a de novo pathway that maintains low basal levels for normal cellular functions.[2][3]
The biological activities of C18-PAF are tightly regulated by PAF acetylhydrolases (PAF-AH), a family of enzymes that degrade PAF into its inactive form, lyso-PAF.[4][5] Dysregulation of this system, leading to excessive C18-PAF production or reduced degradation, is implicated in the pathogenesis of various inflammatory diseases, including asthma, sepsis, and allergic reactions.
Quantitative Data on C18-PAF and its Receptor
The interaction of C18-PAF with its receptor and the subsequent cellular responses have been quantified in various studies. The following tables summarize key quantitative data for C18-PAF and related molecules.
Table 1: Receptor Binding Affinity of PAFR Ligands
| Compound | Preparation | Ki (nM) | Reference |
| MK-287 | Human Platelet Membranes | 6.1 | |
| MK-287 | Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 | |
| MK-287 | Human Lung Membranes | 5.49 | |
| [3H]-RP52770 | Human Lung Membranes | 14 ± 2 (Kd) |
Table 2: Functional Potency of PAF and its Antagonists
| Compound | Assay | Cell/Tissue | EC50/IC50/ED50 (nM) | Reference |
| TCV-309 chloride | PAF-induced aggregation | Rabbit Platelets | 33 | |
| TCV-309 chloride | PAF-induced aggregation | Human Platelets | 58 | |
| TCV-309 chloride | [3H]PAF binding | Rabbit Platelet Microsomes | 27 | |
| MK-287 | PAF-induced platelet aggregation (plasma) | Human | 56 | |
| MK-287 | PAF-induced platelet aggregation (gel-filtered) | Human | 1.5 | |
| MK-287 | PAF-induced elastase release | Human PMNs | 4.4 |
Table 3: Comparative Inflammatory Activity of PAF Homologues
| PAF Homologue | Assay | Observation | Reference |
| C18-PAF | Neutrophil Chemokinesis | Significantly greater maximum distance moved by neutrophils compared to C16-PAF. | |
| C16-PAF vs. C18-PAF | Intradermal Injection (Human Skin) | Induced dose-dependent increases in weal volume and flare area, with no significant difference between the two homologues. |
Signaling Pathways of C18-PAF in Inflammation
Upon binding to the PAFR, C18-PAF initiates a signaling cascade that leads to the activation of various downstream effectors, culminating in a pro-inflammatory response.
PAFR-G-Protein Coupled Signaling
The canonical signaling pathway for C18-PAF involves the activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events are central to many of the cellular responses induced by C18-PAF, including platelet aggregation and neutrophil activation.
Activation of Pro-inflammatory Transcription Factors
C18-PAF signaling also leads to the activation of key transcription factors that drive the expression of pro-inflammatory genes. Notably, PAF can activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways results in the transcription of genes encoding cytokines, chemokines, and adhesion molecules, further amplifying the inflammatory response.
Experimental Protocols
Investigating the role of C18-PAF in inflammation requires a range of in vitro and in vivo experimental approaches. The following are detailed methodologies for key experiments cited in the literature.
Neutrophil Chemokinesis Assay
This assay is used to assess the ability of C18-PAF to stimulate the random migration of neutrophils.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Assay Setup: A multi-well chamber with a micropore filter (e.g., Boyden chamber) is used. The lower wells are filled with varying concentrations of C18-PAF or a control medium.
-
Cell Loading: A suspension of isolated neutrophils is placed in the upper wells, separated from the lower wells by the filter.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 90 minutes).
-
Analysis: The filter is removed, fixed, and stained. The distance migrated by the leading front of neutrophils into the filter is measured microscopically.
Intradermal Injection in Human Skin
This in vivo assay evaluates the inflammatory response (weal and flare) induced by C18-PAF in human subjects.
Methodology:
-
Subject Recruitment: Healthy, consenting volunteers are recruited.
-
Injection: A small volume (e.g., 50 µL) of C18-PAF at various concentrations, dissolved in a sterile saline solution containing human serum albumin, is injected intradermally into the forearm. A vehicle control is also injected.
-
Response Measurement: The area of the resulting weal (edema) and flare (erythema) is traced onto a transparent sheet at specific time points (e.g., 15, 30, 60 minutes) after injection. The areas are then quantified using a digitizing tablet or imaging software.
PAF Receptor Binding Assay
This assay quantifies the binding of ligands to the PAF receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the PAF receptor (e.g., human platelets, PMNs, or lung tissue) by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled PAF receptor ligand, such as [3H]C18-PAF or a radiolabeled antagonist, in a binding buffer.
-
Competition: To determine the specificity of binding and the affinity of unlabeled compounds, parallel incubations are performed in the presence of increasing concentrations of unlabeled C18-PAF or test compounds.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The data is then analyzed to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum number of binding sites).
Experimental Workflow for Studying C18-PAF in Inflammation
The following diagram illustrates a typical workflow for investigating the inflammatory effects of C18-PAF.
Conclusion
C18-PAF is a critical lipid mediator that plays a multifaceted role in the initiation and propagation of the inflammatory response. Its actions are mediated through the PAFR, leading to the activation of well-defined signaling pathways that culminate in the recruitment and activation of inflammatory cells and the production of other pro-inflammatory mediators. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the intricate role of C18-PAF in inflammation and to explore its potential as a therapeutic target for a range of inflammatory diseases. The continued exploration of C18-PAF's biology will undoubtedly uncover new avenues for the development of novel anti-inflammatory therapies.
References
Synthesis of Deuterated Platelet-Activating Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that plays a crucial role in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The study of its complex signaling pathways and metabolic fate often requires the use of isotopically labeled internal standards for accurate quantification in biological matrices. This technical guide provides an in-depth overview of the chemical synthesis of deuterated PAF (d-PAF), offering detailed experimental protocols, purification methods, and analytical techniques. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to produce and characterize d-PAF for use in their studies.
Synthesis of Deuterated Platelet-Activating Factor
The synthesis of deuterated PAF, specifically 1-O-[16'-2H3]hexadecyl- and 1-O-[18'-2H3]octadecyl-rac-glycero-3-phosphocholine, can be achieved through a convergent synthetic strategy. A key method involves the introduction of a trideuterated methyl group at the terminus of the 1-O-alkyl chain.[1] This approach ensures high isotopic purity, which is critical for its use as an internal standard in mass spectrometry-based assays.
Synthetic Strategy
The overall synthetic scheme can be broken down into the following key stages:
-
Preparation of a Deuterated Alkyl Chain Precursor: Introduction of the deuterium (B1214612) label via a Grignard reaction.
-
Coupling to the Glycerol (B35011) Backbone: Formation of the ether linkage.
-
Introduction of the Phosphocholine (B91661) Headgroup: Completion of the phospholipid structure.
-
Acetylation of the sn-2 Position: Final step to yield the active PAF molecule.
Experimental Protocols
The following protocols are based on established methods for the synthesis of deuterated PAF and related phospholipids.
1. Synthesis of 1-O-(tosyl)-alkanol
-
Objective: To prepare a suitable leaving group on a long-chain diol for subsequent alkylation.
-
Procedure:
-
Dissolve pentadecane-1,15-diol in a suitable solvent such as pyridine (B92270) or a mixture of chloroform (B151607) and pyridine.
-
Cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (tosyl chloride) dropwise to the solution.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-tosylated product by silica (B1680970) gel column chromatography.
-
2. Introduction of the Deuterated Methyl Group
-
Objective: To introduce the trideuteromethyl group at the terminus of the alkyl chain.
-
Procedure:
-
Prepare a Grignard reagent from [2H3]-methyl iodide and magnesium turnings in anhydrous diethyl ether.
-
Add the 1-O-(tosyl)-alkanol, dissolved in anhydrous THF, to the Grignard reagent at 0 °C.
-
Add a catalytic amount of a copper salt, such as Li2CuCl4, to facilitate the coupling reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the deuterated alkanol by silica gel column chromatography.
-
3. Synthesis of 1-O-(Deuterated-alkyl)-rac-glycerol
-
Objective: To couple the deuterated alkyl chain to the glycerol backbone.
-
Procedure:
-
To a solution of the deuterated alkanol in an appropriate solvent (e.g., DMF), add a strong base such as sodium hydride to form the alkoxide.
-
Add rac-glycerol-1,2-acetonide to the reaction mixture.
-
Heat the reaction and monitor for completion by TLC.
-
After cooling, quench the reaction and extract the product.
-
Remove the acetonide protecting group by treatment with an acid catalyst (e.g., Dowex 50W-X8) in methanol (B129727).
-
Purify the 1-O-(deuterated-alkyl)-rac-glycerol by silica gel column chromatography.
-
4. Introduction of the Phosphocholine Moiety and Acetylation
-
Objective: To complete the synthesis of deuterated PAF.
-
Procedure:
-
Protect the free hydroxyl group at the C-2 position of the glycerol backbone, for example, as a benzyl (B1604629) ether.[1]
-
Introduce the phosphocholine moiety at the C-3 position by reacting the protected glycerol derivative with a phosphorylating agent such as 2-bromoethyl dichlorophosphate, followed by reaction with trimethylamine.[1]
-
Remove the benzyl protecting group by hydrogenolysis.
-
Acetylate the free hydroxyl group at the C-2 position using acetic anhydride (B1165640) in the presence of a catalyst like dimethylaminopyridine (DMAP).
-
Purify the final deuterated PAF product by HPLC.
-
Data Presentation
| Synthetic Step | Reaction Type | Key Reagents | Representative Yield (%) | Isotopic Purity (%) |
| Tosylation of Diol | Tosylation | Pentadecane-1,15-diol, p-toluenesulfonyl chloride | 70-85 | N/A |
| Deuteromethylation | Grignard Coupling | 1-O-(tosyl)-alkanol, [2H3]-methylmagnesium iodide, Li2CuCl4 | 60-75 | >99 |
| Etherification | Williamson Ether Synthesis | Deuterated alkanol, rac-glycerol-1,2-acetonide, NaH | 50-65 | >99 |
| Phosphocholine Installation | Phosphorylation | Protected glycerol derivative, 2-bromoethyl dichlorophosphate, trimethylamine | 40-55 | >99 |
| Acetylation | Esterification | Lyso-PAF intermediate, Acetic anhydride, DMAP | 80-95 | >99 |
| Overall | Multi-step Synthesis | ~10-20 | >99 |
Note: Representative yields are based on typical values reported for analogous reactions in phospholipid synthesis. Actual yields may vary depending on specific reaction conditions and scale.
Experimental Protocols: Purification and Analysis
Purification of Deuterated PAF
Purification of the final deuterated PAF product is crucial to remove any unreacted starting materials and side products. A combination of silica gel chromatography and high-performance liquid chromatography (HPLC) is typically employed.
Silica Gel Chromatography Protocol:
-
Stationary Phase: Silica gel 60 (230-400 mesh).
-
Mobile Phase: A gradient of chloroform and methanol is commonly used. The polarity is gradually increased to elute the more polar phospholipids.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or continuous gradient of increasing methanol in chloroform.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent.
-
Reverse-Phase HPLC Protocol:
-
Column: A C18 reverse-phase column (e.g., Phenomenex Onyx monolithic C-18) is suitable for separating PAF species.[2]
-
Mobile Phase A: Methanol/water/acetonitrile (e.g., 57/23/20, v/v/v) containing 10 mM ammonium acetate.[2]
-
Mobile Phase B: Methanol containing 10 mM ammonium acetate.[2]
-
Gradient: A linear gradient from 100% A to a high percentage of B is used to elute the PAF.
-
Detection: UV detection at a low wavelength (e.g., 208 nm) or, more commonly, coupling to a mass spectrometer.
Analysis of Deuterated PAF
Mass spectrometry is the primary analytical technique for the characterization and quantification of deuterated PAF.
LC-MS/MS Protocol:
-
Liquid Chromatography: Utilize the reverse-phase HPLC conditions described above to separate the deuterated PAF from other components.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) is commonly used. Positive ion mode is often employed for PAF analysis, detecting the [M+H]+ ion.[2] However, negative ion mode can also be effective.
-
Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
For non-deuterated 16:0 PAF, a common transition is the precursor ion [M+H]+ at m/z 524.4 to the product ion at m/z 184.1 (the phosphocholine headgroup).[2][3][4]
-
For trideuterated 16:0 PAF (d3-PAF), the precursor ion [M+H]+ will be at m/z 527.4, and the product ion will remain at m/z 184.1 if the deuterium is on the alkyl chain. If the deuterium is on the acetyl group, the product ion will be shifted.
-
-
-
Data Analysis: The isotopic purity can be determined by comparing the signal intensity of the deuterated and non-deuterated parent ions. Quantification in biological samples is achieved by comparing the peak area ratio of the analyte to the deuterated internal standard.
| Analytical Technique | Parameter | Typical Value/Condition |
| HPLC | Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Methanol/Water/Acetonitrile with 10 mM Ammonium Acetate | |
| Mobile Phase B | Methanol with 10 mM Ammonium Acetate | |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Detection | UV (208 nm) or MS | |
| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (16:0 PAF) | m/z 524.4 [M+H]+ | |
| Precursor Ion (d3-16:0 PAF) | m/z 527.4 [M+H]+ | |
| Product Ion (Phosphocholine) | m/z 184.1 | |
| Isotopic Purity Assay | Comparison of ion intensities at m/z 524.4 and 527.4 |
Mandatory Visualizations
PAF Signaling Pathway
Platelet-Activating Factor exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses.
References
- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: C18-PAF-d4 - A Deuterated Internal Standard for Mass Spectrometry
This technical guide provides an in-depth overview of C18-PAF-d4, a deuterated analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of PAF.
Core Compound Data
This compound is a synthetic, stable isotope-labeled version of C18-PAF, designed for use as an internal standard in mass spectrometry-based analyses. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise and accurate quantification of the endogenous, unlabeled C18-PAF in complex biological matrices.
While a specific CAS number for the deuterated this compound is not consistently reported in public databases, the CAS number for the unlabeled parent compound, C18-PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), is 74389-69-8 .
The quantitative data for this compound and its common precursor, lyso-PAF-d4, are summarized in the table below.
| Property | This compound | Lyso-PAF C18-d4 |
| Formal Name | 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 | 1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 |
| Molecular Formula | C₂₈H₅₄D₄NO₇P | C₂₆H₅₂D₄NO₆P |
| Formula Weight | 555.8 g/mol | 513.7 g/mol |
| Purity | ≥99% deuterated forms (d1-d4) | ≥99% deuterated forms (d1-d4) |
Biosynthesis and Signaling Pathways of Platelet-Activating Factor (PAF)
PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. It is synthesized by two primary pathways: the de novo pathway and the remodeling pathway.
PAF Biosynthesis Pathways
The de novo pathway is thought to be responsible for the constitutive production of PAF, while the remodeling pathway is activated in response to inflammatory stimuli.
PAF Receptor Signaling Pathway
PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses.
Experimental Protocols
This compound is primarily employed as an internal standard for the quantification of C18-PAF in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the extraction and analysis of PAF from plasma.
General Experimental Workflow for PAF Quantification
Detailed Protocol for PAF Extraction from Plasma
Materials:
-
Plasma sample
-
This compound internal standard solution (in ethanol)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a centrifuge tube, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.
-
Protein Precipitation and Lipid Extraction (Bligh-Dyer Method):
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma sample.
-
Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of water and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean tube.
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution, for example, using a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Monitor the transition for C18-PAF (e.g., m/z 552.5 → 184.1).
-
Monitor the transition for this compound (e.g., m/z 556.5 → 184.1).
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of unlabeled C18-PAF spiked with the same amount of this compound as the samples.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of C18-PAF in the samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
This compound is an essential tool for the accurate and precise quantification of C18-PAF in biological research. Its use as an internal standard corrects for sample loss during preparation and variations in instrument response, ensuring high-quality data for studies in inflammation, immunology, and drug development. The provided protocols and pathway diagrams serve as a foundational resource for researchers working with this important lipid mediator.
Methodological & Application
Application Notes: C18-PAF-d4 as an Internal Standard in LC-MS/MS
Application Notes: Quantitative Analysis of Platelet-Activating Factor (PAF) C18 using C18-PAF-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. The C18 isoform of PAF (PAF C18) is a significant molecular species in these pathways. Accurate and precise quantification of PAF C18 in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantitative analysis of PAF C18 in human plasma using a stable isotope-labeled internal standard, C18-PAF-d4, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Platelet-Activating Factor
Platelet-Activating Factor (PAF) exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events, leading to the activation of various downstream effectors. The simplified signaling pathway diagram below illustrates the key steps following PAF binding to its receptor.
Caption: Simplified PAF signaling pathway.
Experimental Protocols
Materials and Reagents
-
PAF C18 standard (Cayman Chemical or equivalent)
-
This compound internal standard (Cayman Chemical or equivalent)[1][2]
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (sourced ethically)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting PAF from plasma samples.[3]
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.
Experimental Workflow
Caption: Workflow for PAF C18 analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 1.0 | 50 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 50 |
| 12.0 | 50 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| PAF C18 | 552.5 | 184.1 | 0.1 | 30 | 25 |
| This compound (IS) | 556.5 | 184.1 | 0.1 | 30 | 25 |
Note: MS parameters may require optimization based on the specific instrument used.
Data Presentation
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of PAF C18 to this compound against the concentration of PAF C18.
Table 4: Calibration Curve and Linearity Data
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Regression Equation | y = 0.284x + 0.214 |
| Correlation Coefficient (r) | 0.9991 |
Data adapted from a study on PAF quantification in human plasma.[4]
Accuracy and Precision
The accuracy and precision of the method were evaluated using quality control (QC) samples at low, medium, and high concentrations.
Table 5: Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low | 3 | 4.75 | 5.86 | 97.66 |
| Medium | 20 | 2.08 | 5.47 | 93.50 |
| High | 40 | 3.15 | 5.62 | 95.80 |
Data adapted from a study on PAF quantification in human plasma.[4]
Recovery
The extraction recovery was determined by comparing the peak areas of analytes in pre-spiked plasma samples to those in post-spiked plasma samples.
Table 6: Extraction Recovery Data
| Analyte | Recovery (%) |
| PAF C18 | 97.36 - 100.8 |
Data adapted from a study on PAF quantification in human plasma.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of PAF C18 in human plasma using this compound as an internal standard. The described LC-MS/MS method demonstrates excellent linearity, accuracy, precision, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals investigating the role of PAF C18 in health and disease. The provided experimental workflow and signaling pathway diagrams offer a clear visual representation of the analytical process and the biological context of the analyte.
References
Application Notes and Protocols for the Quantification of C18-PAF in Plasma Samples using C18-PAF-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The accurate quantification of specific molecular species of PAF, such as 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF), in biological matrices like plasma is essential for understanding its role in disease and for the development of targeted therapeutics.
This document provides a detailed protocol for the quantitative analysis of C18-PAF in plasma samples using a stable isotope-labeled internal standard, C18-PAF-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for variability during sample preparation and potential matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.
One of the major challenges in PAF quantification is the potential for isobaric interference from lysophosphatidylcholines (lyso-PCs), which can have the same mass-to-charge ratio as PAF. The protocol described herein is designed to mitigate this interference through chromatographic separation and the use of specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Signaling Pathway
The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAF-R) on the cell surface initiates a cascade of intracellular signaling events. This activation of PAF-R leads to the stimulation of various phospholipases, which in turn generates second messengers that trigger a range of cellular responses, including inflammation, platelet aggregation, and proliferation.
Caption: C18-PAF Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps for the quantitative analysis of C18-PAF in plasma samples.
Caption: Experimental Workflow for C18-PAF Quantification.
Experimental Protocols
Materials and Reagents
-
C18-PAF and this compound standards
-
Human plasma (collected in tubes containing an anticoagulant such as EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Sample Preparation: Lipid Extraction
This protocol is adapted from a methyl-tert-butyl ether (MTBE) based lipid extraction method.[1]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a clean microcentrifuge tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).
-
Protein Precipitation and Lipid Extraction:
-
Add 300 µL of cold methanol to the plasma sample containing the internal standard.
-
Vortex vigorously for 30 seconds.
-
Add 1 mL of cold MTBE.
-
Vortex for 1 minute and then shake for 10 minutes at 4°C.
-
-
Phase Separation:
-
Add 250 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-25 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for C18-PAF and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C18-PAF | 552.5 | 184.1 | 100 | 35 |
| This compound | 556.5 | 188.1 | 100 | 35 |
Note: The primary product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup. The collision energy should be optimized to maximize the signal for this transition.
Data Presentation and Quantitative Analysis
Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of C18-PAF into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution with bovine serum albumin) containing a constant concentration of the this compound internal standard. The concentration range should encompass the expected levels of C18-PAF in the plasma samples.
Quantification
The concentration of C18-PAF in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.
Table 4: Representative Quantitative Data (Hypothetical)
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Note: The values presented in Table 4 are hypothetical and should be established during method validation.
Conclusion
This application note provides a comprehensive protocol for the sensitive and specific quantification of C18-PAF in human plasma using this compound as an internal standard with LC-MS/MS. The detailed sample preparation and analytical methods, when properly validated, can serve as a robust tool for researchers and clinicians investigating the role of C18-PAF in health and disease. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide to the underlying biological context and the analytical procedure.
References
Application Notes and Protocols for the Quantification of C18-PAF using C18-PAF-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The C18:0 isoform of PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), hereafter referred to as C18-PAF, is a significant molecular species in various biological systems. Accurate quantification of C18-PAF in complex biological matrices is essential for understanding its role in disease and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the sensitive and specific quantification of C18-PAF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, C18-PAF-d4. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and ionization suppression in the mass spectrometer, ensuring high accuracy and precision.
This compound: The Internal Standard of Choice
This compound is the deuterated form of C18-PAF, containing four deuterium (B1214612) atoms on the octadecyl chain. Its chemical and physical properties are nearly identical to those of the endogenous C18-PAF, ensuring that it behaves similarly during extraction, chromatography, and ionization. However, its mass is increased by four atomic mass units, allowing it to be distinguished from the unlabeled C18-PAF by the mass spectrometer. This co-elution and differential mass detection form the basis of stable isotope dilution mass spectrometry, the gold standard for quantitative analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data for C18-PAF levels in various biological matrices, as determined by LC-MS/MS using a deuterated internal standard. These values can serve as a reference for expected physiological and pathological concentrations.
Table 1: Representative Concentrations of C18-PAF in Human Plasma and Serum
| Biological Matrix | Condition | Mean Concentration (pg/mL) | Reference |
| Human Plasma | Healthy Controls | 140 ± 122 | [1] |
| Human Plasma | Ischemic Stroke Patients | 294 ± 211 | [1] |
Table 2: Representative Concentrations of Lyso-PAF Isoforms in Human Tissues
| Biological Matrix | Condition | Mean Lyso-C18-PAF Concentration (ng/g tissue) | Reference |
| Nasal Mucosa | Healthy Controls | ~10 | [2][3] |
| Nasal Polyps | Chronic Rhinosinusitis with Asthma | ~25 | [2] |
Note: Lyso-PAF is the precursor to PAF. Its levels can be indicative of the capacity for PAF synthesis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of C18-PAF from Plasma
This protocol describes the extraction of C18-PAF from human plasma using C18 SPE cartridges.
Materials:
-
Human plasma
-
This compound internal standard solution (in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
C18 SPE Cartridges (e.g., 100mg/1mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Carefully transfer the supernatant from the centrifuged sample to the conditioned C18 SPE cartridge. Allow the sample to pass through the cartridge slowly (approximately 1 drop per second).
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Elution: Elute the C18-PAF and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Quantification of C18-PAF
This protocol provides a general method for the LC-MS/MS analysis of C18-PAF. Instrument parameters may need to be optimized for specific systems.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 20 2.0 20 12.0 95 15.0 95 15.1 20 | 20.0 | 20 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) C18-PAF 552.5 184.1 25-35 | this compound | 556.5 | 184.1 | 25-35 |
-
Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).
Data Analysis:
-
Integrate the peak areas for the C18-PAF and this compound MRM transitions.
-
Calculate the ratio of the C18-PAF peak area to the this compound peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of C18-PAF standards.
-
Determine the concentration of C18-PAF in the samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Platelet-Activating Factor (PAF) Signaling Pathway
Caption: PAF signaling through its G-protein coupled receptor.
Experimental Workflow for C18-PAF Quantification
Caption: Workflow for C18-PAF quantification by LC-MS/MS.
References
- 1. Increased levels of blood platelet-activating factor (PAF) and PAF-like lipids in patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Platelet-Activating Factor (PAF) in Biological Samples using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. Accurate quantification of PAF in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of PAF in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
The use of a deuterated internal standard is critical for accurate quantification as it mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in extraction recovery. While immunoassays for PAF exist, they often lack the specificity to distinguish between different PAF isoforms.[1][2] LC-MS/MS offers superior selectivity and sensitivity, overcoming challenges such as interference from isobaric compounds like lysophosphatidylcholines (lyso-PCs).[1][2][3]
Experimental Workflow
The overall workflow for the quantitative analysis of PAF involves sample preparation, including lipid extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for PAF analysis.
Experimental Protocols
Materials and Reagents
-
PAF C16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) standard
-
Deuterated PAF C16-d4 internal standard
-
Chloroform (B151607) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Human plasma (or other biological matrix)
Sample Preparation: Modified Bligh and Dyer Extraction
This protocol is for the extraction of lipids, including PAF, from a 1 mL plasma sample.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 1 mL of plasma in a glass tube, add a known amount of deuterated PAF C16-d4 internal standard (e.g., 5 ng).
-
Solvent Addition: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation:
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of LC-MS grade water and vortex for 1 minute.
-
-
Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 10 mM ammonium acetate) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for LC-MS/MS analysis of PAF. Optimization may be required for specific instruments and applications.
| Parameter | Typical Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium acetate |
| Mobile Phase B | Methanol with 10 mM ammonium acetate |
| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |
| MRM Transitions | Positive Mode: C16 PAF: m/z 524.4 -> 184.1; C16-d4 PAF: m/z 528.4 -> 184.1 Negative Mode (Acetate Adduct): C16 PAF: m/z 582.5 -> 466.4; C16-d4 PAF: m/z 586.5 -> 470.4 |
| Collision Energy | Optimize for specific transitions |
| Dwell Time | 100 ms |
Quantitative Data Summary
The use of a deuterated internal standard allows for accurate and precise quantification of PAF. The following table summarizes typical performance characteristics of the method.
| Parameter | Typical Value | Reference |
| Recovery | 97.36% - 100.8% | |
| Linearity (r²) | > 0.99 | |
| Limit of Detection (LOD) | 100 fmol on column | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% |
PAF Signaling Pathway
PAF exerts its biological effects by binding to the G-protein coupled PAF receptor (PAFR). This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses.
Caption: Simplified PAF signaling pathway.
Conclusion
This application note provides a robust and reliable method for the quantitative analysis of PAF in biological samples. The combination of a deuterated internal standard with LC-MS/MS ensures high accuracy, precision, and sensitivity. This methodology is well-suited for applications in clinical research and drug development where accurate measurement of this potent lipid mediator is critical.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of major platelet activating factors from human plasma | Semantic Scholar [semanticscholar.org]
- 3. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
Application of C18-PAF-d4 for Quantitative Analysis in Necrotizing Enterocolitis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necrotizing enterocolitis (NEC) is a devastating inflammatory bowel disease that primarily affects premature infants and is a leading cause of morbidity and mortality in this vulnerable population.[1][2][3] The pathophysiology of NEC is multifactorial, with intestinal immaturity, dysbiosis, and an exaggerated inflammatory response being key contributors.[2][4] A pivotal mediator in the inflammatory cascade of NEC is the potent phospholipid, Platelet-Activating Factor (PAF).
PAF, a bioactive lipid, is produced by various immune and endothelial cells and exerts its pro-inflammatory effects by binding to its G-protein coupled receptor, the PAF receptor (PAFR). This interaction triggers a cascade of downstream signaling events that contribute to the intestinal injury seen in NEC, including increased vascular permeability, leukocyte activation, and the production of other inflammatory cytokines. Premature infants are particularly susceptible to the detrimental effects of PAF due to a developmental deficiency in PAF-acetylhydrolase, the enzyme responsible for its degradation.
C18-PAF is a specific molecular species of PAF, characterized by an 18-carbon alkyl chain at the sn-1 position of the glycerol (B35011) backbone. The precise quantification of different PAF species is crucial for understanding their specific roles in the pathogenesis of NEC. C18-PAF-d4, a deuterated stable isotope of C18-PAF, serves as an ideal internal standard for accurate and precise quantification of endogenous C18-PAF in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.
These application notes provide a comprehensive overview of the utility of this compound in NEC research, including detailed protocols for its use in quantitative analysis of intestinal tissue, and a summary of the key signaling pathways involved.
Quantitative Data
Table 1: Representative C18-PAF Levels in Intestinal Tissue Across Different Stages of Necrotizing Enterocolitis (Hypothetical Data)
| Sample Group | Bell's Stage of NEC | Mean C18-PAF Concentration (ng/mg of tissue) ± SD |
| Control (Healthy Preterm) | N/A | 0.5 ± 0.2 |
| Suspected NEC | Stage I | 2.1 ± 0.8 |
| Definite NEC | Stage II | 8.5 ± 3.2 |
| Advanced NEC (Surgical) | Stage III | 25.3 ± 9.7 |
This table is for illustrative purposes to demonstrate the type of data that can be generated using this compound as an internal standard. Actual values will vary depending on the experimental model and conditions.
Experimental Protocols
Quantification of C18-PAF in Intestinal Tissue using LC-MS/MS
This protocol describes the use of this compound as an internal standard for the quantification of C18-PAF in neonatal intestinal tissue samples.
a. Materials and Reagents:
-
This compound (Internal Standard)
-
C18-PAF (Analytical Standard)
-
LC-MS/MS grade methanol (B129727), chloroform, methyl tert-butyl ether (MTBE), and water
-
Formic acid
-
Butylated hydroxytoluene (BHT)
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
LC-MS/MS system with a C18 reversed-phase column
b. Sample Preparation: Lipid Extraction from Intestinal Tissue
For intestinal tissue, a modified Folch or a methyl tert-butyl ether (MTBE)-based extraction method is recommended for optimal lipid recovery.
-
Tissue Homogenization:
-
Accurately weigh 10-20 mg of frozen intestinal tissue.
-
To prevent degradation, perform all steps on ice.
-
Add the tissue to a tube containing ceramic beads and 500 µL of ice-cold methanol with 0.01% BHT (to prevent oxidation).
-
Spike the sample with a known amount of this compound internal standard (e.g., 10 ng).
-
Homogenize the tissue using a bead beater or sonicator until a uniform suspension is achieved.
-
-
Lipid Extraction (MMC Method):
-
To the tissue homogenate, add 1.5 mL of MTBE and 375 µL of water.
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to induce phase separation.
-
Carefully collect the upper organic phase (containing the lipids) into a new tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
c. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the lipids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following mass transitions should be monitored. The exact m/z values may vary slightly depending on the instrument calibration.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C18-PAF | 552.4 | 184.1 | 25-35 |
| This compound (Internal Standard) | 556.4 | 188.1 | 25-35 |
Note: The collision energy should be optimized for the specific instrument being used to achieve the best signal intensity.
d. Data Analysis and Quantification:
-
Generate a standard curve using known concentrations of C18-PAF spiked with a constant amount of this compound.
-
Plot the ratio of the peak area of C18-PAF to the peak area of this compound against the concentration of C18-PAF.
-
Determine the concentration of C18-PAF in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Normalize the final concentration to the initial tissue weight (e.g., ng/mg of tissue).
Signaling Pathways and Visualizations
The following diagrams illustrate the central role of PAF in the inflammatory cascade of necrotizing enterocolitis and the experimental workflow for its quantification.
Caption: C18-PAF Signaling Cascade in Necrotizing Enterocolitis.
Caption: Workflow for C18-PAF Quantification in Intestinal Tissue.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the precise quantification of C18-PAF in biological samples, which is essential for elucidating the role of this potent lipid mediator in the pathogenesis of necrotizing enterocolitis. The detailed protocols and understanding of the associated signaling pathways outlined in these application notes are intended to facilitate further research in this critical area, with the ultimate goal of developing novel therapeutic strategies to combat this devastating neonatal disease.
References
- 1. Necrotizing Enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotizing enterocolitis: current understanding of the prevention and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-of-the-art review and update of in vivo models of necrotizing enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]
Application of C18-PAF-d4 in Asthma Research: A Detailed Guide for Scientists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of C18-Platelet-Activating Factor-d4 (C18-PAF-d4) in asthma research. The focus is on its application as an internal standard for the accurate quantification of endogenous C18-PAF in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to C18-PAF and its Role in Asthma
Platelet-Activating Factor (PAF) is a potent phospholipid mediator known to play a significant role in the pathophysiology of asthma. It is involved in key features of the disease, including bronchoconstriction, airway hyperresponsiveness, inflammation, and increased vascular permeability. PAF exists as a family of structurally related molecules, with the C18 variant (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) being one of the biologically active forms.
Emerging research suggests that specific PAF species, such as C18-PAF, may have distinct roles in allergic inflammation. Studies have shown that a mixture of C16-PAF and C18-PAF can enhance lipopolysaccharide (LPS)-induced neutrophil influx into the airways in animal models, highlighting its pro-inflammatory potential in the lungs. Furthermore, elevated levels of Lyso-PAF C18, the precursor to C18-PAF, have been observed in patients with chronic rhinosinusitis, a condition frequently comorbid with asthma. Accurate measurement of C18-PAF in biological matrices is therefore crucial for understanding its specific contribution to asthma pathogenesis and for the development of targeted therapeutics.
This compound is a deuterated analog of C18-PAF, containing four deuterium (B1214612) atoms on the choline (B1196258) headgroup. This stable isotope-labeled standard is an indispensable tool for quantitative analysis by LC-MS/MS. Its near-identical chemical and physical properties to the endogenous C18-PAF ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for the correction of matrix effects and variations in sample processing, leading to highly accurate and precise quantification.
Quantitative Analysis of C18-PAF using LC-MS/MS with this compound Internal Standard
The quantification of C18-PAF in complex biological samples is challenging due to its low endogenous concentrations and the presence of isobaric interfering compounds, primarily lysophosphatidylcholines (lyso-PCs). A robust LC-MS/MS method employing this compound as an internal standard is the gold standard for accurate and sensitive measurement.
Data Presentation: Mass Spectrometric Parameters
The following table summarizes the key mass spectrometric parameters for the analysis of C18-PAF and its deuterated internal standard, this compound. The analysis is performed in positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Notes |
| C18-PAF | 552.4 | 184.1 | 25-35 | The m/z 184.1 product ion corresponds to the phosphocholine (B91661) headgroup. |
| 104.1 (Qualifier) | 30-40 | This transition is used to confirm the identity and rule out interference from isobaric lyso-PCs. | ||
| This compound | 556.4 | 188.1 | 25-35 | The m/z 188.1 product ion corresponds to the deuterated phosphocholine headgroup. |
Note: Optimal collision energies may vary depending on the specific mass spectrometer used and should be optimized empirically.
Experimental Protocols
Sample Collection and Storage
Biological samples relevant to asthma research, such as bronchoalveolar lavage (BAL) fluid, plasma, serum, and sputum, should be collected using standardized procedures to minimize pre-analytical variability.
-
BAL Fluid: Centrifuge immediately after collection to remove cells. Store the supernatant at -80°C.
-
Plasma/Serum: Collect blood in appropriate tubes (e.g., EDTA for plasma). Process to separate plasma or serum and store at -80°C.
-
Sputum: Process induced or spontaneous sputum to obtain the sol phase. Store at -80°C.
Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is suitable for the extraction of PAF from aqueous biological samples like BAL fluid and plasma.
Materials:
-
Methanol
-
Deionized Water
-
This compound internal standard solution (in methanol)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Thaw the biological sample (e.g., 1 mL of BAL fluid) on ice.
-
Add a known amount of this compound internal standard to the sample. The amount should be optimized to be within the linear range of the calibration curve.
-
Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient would start at a high aqueous percentage and ramp up to a high organic percentage to elute the lipids. An example gradient is:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in the data table above.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.
Data Analysis and Quantification
-
Generate a calibration curve using a series of known concentrations of C18-PAF standard spiked with a constant concentration of this compound internal standard.
-
Plot the peak area ratio of the analyte (C18-PAF) to the internal standard (this compound) against the concentration of the C18-PAF standard.
-
Use the resulting linear regression equation to calculate the concentration of endogenous C18-PAF in the biological samples based on their measured peak area ratios.
Visualization of Key Pathways and Workflows
PAF Receptor Signaling in Airway Inflammation
The following diagram illustrates the signaling cascade initiated by the binding of C18-PAF to its receptor (PAFR) on key inflammatory cells involved in asthma, such as bronchial epithelial cells, eosinophils, and mast cells. This activation leads to the release of pro-inflammatory mediators, contributing to the characteristic features of asthma.
Caption: C18-PAF signaling cascade in asthma.
Experimental Workflow for C18-PAF Quantification
This diagram outlines the major steps involved in the quantitative analysis of C18-PAF from biological samples using LC-MS/MS.
Caption: Workflow for C18-PAF quantification.
Logical Relationship for Accurate Quantification
The use of a deuterated internal standard is fundamental for accurate quantification. This diagram illustrates the principle behind this approach.
Caption: Principle of internal standard use.
Measuring Platelet-Activating Factor in Macrophages using Isotope Dilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Macrophages are a significant source of PAF, producing it in response to various stimuli. Accurate quantification of PAF in macrophages is crucial for understanding its role in disease and for the development of novel therapeutics targeting PAF signaling pathways. This document provides detailed application notes and protocols for the measurement of PAF in macrophages using the highly sensitive and specific method of isotope dilution mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled internal standard to a sample. The internal standard is chemically identical to the analyte of interest (PAF) but has a different mass due to the isotopic enrichment (e.g., with deuterium, ²H or D). The internal standard and the endogenous analyte behave identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard using a mass spectrometer, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery.
Experimental Protocols
This section outlines a comprehensive workflow for the quantification of PAF in macrophages, from cell culture and stimulation to mass spectrometric analysis.
Protocol 1: Macrophage Culture and Stimulation
-
Cell Culture:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a human macrophage-like cell line (e.g., THP-1, differentiated to a macrophage phenotype) in appropriate media and conditions. For primary cells, this may involve differentiation with M-CSF.
-
Plate cells in 6-well or 12-well plates at a suitable density and allow them to adhere and reach the desired confluence.
-
-
Macrophage Stimulation:
-
To induce PAF production, stimulate the macrophages with an appropriate agonist. Common stimuli include:
-
Calcium Ionophore A23187: Induces a rapid and robust production of PAF by increasing intracellular calcium levels.[1][2][3][4]
-
Zymosan: A yeast cell wall preparation that activates macrophages through pattern recognition receptors.[5][6][7][8][9]
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that is a potent activator of macrophages.[10][11][12][13]
-
-
Prepare a stock solution of the chosen stimulus in a suitable vehicle (e.g., DMSO for A23187, sterile PBS for zymosan and LPS).
-
Replace the cell culture medium with fresh, serum-free medium containing the stimulus at the desired final concentration.
-
Incubate the cells for a specific period (e.g., 15-60 minutes), as PAF production is often transient.
-
At the end of the incubation, immediately proceed to the lipid extraction step to prevent PAF degradation.
-
Protocol 2: Lipid Extraction
This protocol is based on the widely used Bligh and Dyer method, modified for cultured cells.
-
Addition of Internal Standard:
-
Prepare a stock solution of a deuterated PAF internal standard (e.g., PAF C16:0-d4) of known concentration in methanol (B129727).
-
To each well of stimulated macrophages, add a precise amount of the internal standard solution. The amount should be in the same order of magnitude as the expected amount of endogenous PAF.
-
-
Cell Lysis and Phase Separation:
-
Immediately after adding the internal standard, add ice-cold methanol to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells from the bottom of the well and transfer the cell lysate to a glass tube.
-
Add chloroform (B151607) to the tube. The final ratio of chloroform:methanol:aqueous sample should be approximately 1:2:0.8 (v/v/v).
-
Vortex the mixture thoroughly to ensure complete extraction of lipids into the single-phase solvent system.
-
To induce phase separation, add chloroform and water to achieve a final ratio of approximately 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Vortex the mixture again and then centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.
-
-
Collection and Drying:
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette, avoiding the protein interface.
-
Transfer the organic phase to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until further processing.
-
Protocol 3: Sample Preparation for Mass Spectrometry
The subsequent steps depend on the chosen mass spectrometry platform (LC-MS/MS or GC-MS). LC-MS/MS is generally preferred for its ability to analyze PAF directly without derivatization.
For LC-MS/MS Analysis:
-
Reconstitution:
-
Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for the liquid chromatography separation (e.g., a mixture of acetonitrile, methanol, and water with a suitable additive like formic acid or ammonium (B1175870) acetate).
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable reversed-phase C18 column.
-
Perform mass spectrometric analysis in positive ion mode using electrospray ionization (ESI).
-
Set up a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both endogenous PAF and the deuterated internal standard.
-
For GC-MS Analysis (Requires Derivatization):
-
Phospholipase C Treatment (Optional but Recommended):
-
To improve chromatographic properties, the phosphocholine (B91661) headgroup can be removed. Resuspend the lipid extract in a suitable buffer and treat with phospholipase C to convert PAF to 1-O-alkyl-2-acetyl-sn-glycerol.
-
-
Derivatization:
-
Dry the sample after phospholipase C treatment.
-
Add a derivatizing agent such as pentafluorobenzoyl chloride (PFB-Cl) or heptafluorobutyric anhydride (B1165640) (HFBA) in a suitable solvent (e.g., acetonitrile) and heat to form a stable, volatile derivative.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
To remove excess derivatizing reagent and other interfering substances, perform a solid-phase extraction cleanup using a silica (B1680970) or C18 cartridge.
-
-
Analysis:
-
Reconstitute the purified, derivatized sample in a suitable solvent (e.g., hexane).
-
Inject the sample into the GC-MS system.
-
Perform analysis in negative chemical ionization (NCI) mode, which provides high sensitivity for electrophilic derivatives.
-
Monitor the specific ions for the derivatized endogenous PAF and the internal standard.
-
Data Presentation
The following tables summarize representative quantitative data for PAF production in macrophages under different stimulation conditions.
Table 1: PAF Production in Zymosan-Stimulated Murine Peritoneal Macrophages
| Adherence Time | PAF Production (pmol/mg protein) |
| 2 hours | 513 ± 195 |
| 24 hours | 114 ± 55 |
| 48 hours | 82 ± 31 |
Table 2: PAF Production in Calcium Ionophore A23187-Stimulated Human Eosinophils (for comparison)
| Stimulus | PAF C16:0 (ng/10⁷ cells) | PAF C18:0 (ng/10⁷ cells) | PAF C18:1 (ng/10⁷ cells) |
| A23187 | 1.5 - 4.5 | 0.5 - 1.5 | 0.2 - 0.8 |
Table 3: PAF-Induced Diacylglycerol Increase in Murine Peritoneal Macrophages
| Treatment | 1,2-Diacylglycerol Increase (pmol/10⁷ cells) |
| PAF | ~200 |
Visualizations
PAF Signaling Pathway in Macrophages
Caption: PAF signaling pathway in macrophages.
Experimental Workflow for PAF Quantification
Caption: Workflow for PAF quantification in macrophages.
Conclusion
The protocols and information provided herein offer a robust framework for the accurate and sensitive measurement of PAF in macrophages using isotope dilution mass spectrometry. This methodology is invaluable for researchers in both academic and industrial settings who are investigating the role of PAF in health and disease. Careful attention to detail during sample preparation and analysis is critical for obtaining reliable and reproducible results. The provided signaling pathway and experimental workflow diagrams serve as visual aids to complement the detailed protocols.
References
- 1. Release of platelet-activating factor (PAF-acether) from alveolar macrophages by the calcium ionophore A23187 and phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of calcium ionophore A23187-induced priming of bone marrow-derived macrophages for tumor cell killing: relationship to priming by interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of calcium ionophore A23187-induced priming of bone marrow-derived macrophages for tumor cell killing: relationship to priming by interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage activation for intracellular killing as induced by calcium ionophore. Correlation with biologic and biochemical events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zymosan-stimulated production of phosphatidic acid by macrophages: relationship to release of superoxide anion and inhibition by agents that increase intracellular cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zymosan enhances in vitro phagocyte function and the immune response of mice infected with Paracoccidioides brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrophage recognition of zymosan particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide and platelet-activating factor stimulate expression of platelet-activating factor acetylhydrolase via distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alteration of macrophage responsiveness to platelet-activating factor by interferon-gamma and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
Application Notes: C18-PAF-d4 for High-Fidelity Platelet Aggregation Studies
Introduction Platelet-activating factor (PAF) is a potent, naturally occurring phospholipid that acts as a crucial mediator in a wide array of biological processes, including inflammation, anaphylaxis, and, most notably, platelet aggregation and degranulation[1][2]. C18-PAF, an analog of PAF, is frequently used in research to stimulate platelets. For quantitative studies, particularly those employing mass spectrometry, the use of a stable, isotopically labeled internal standard is paramount for accuracy. C18-PAF-d4, a deuterated form of C18-PAF, serves this purpose, enabling precise quantification of its unlabeled counterpart in biological matrices. These notes provide detailed protocols for researchers, scientists, and drug development professionals on utilizing C18-PAF to induce platelet aggregation and this compound for analytical validation.
Core Principles Light Transmission Aggregometry (LTA) is considered the gold standard for in vitro assessment of platelet function[3][4]. The principle of LTA involves measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist, such as C18-PAF[5][6]. The use of this compound is critical for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical properties are virtually identical to C18-PAF, but its increased mass allows it to be distinguished, ensuring accurate quantification by correcting for variations during sample preparation and analysis[7].
Experimental Protocols
1. Preparation of Platelet-Rich and Platelet-Poor Plasma
This protocol details the standardized procedure for isolating platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from whole blood, a critical first step for LTA assays.
-
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes
-
Benchtop centrifuge with a swinging-bucket rotor
-
Sterile plastic pipettes and polypropylene (B1209903) tubes
-
-
Procedure:
-
Collect venous blood into 3.2% sodium citrate tubes (ratio of 9 parts blood to 1 part anticoagulant)[5]. The first few milliliters of blood should be discarded to avoid activator contamination from the venipuncture[6].
-
Keep the blood at room temperature. Do not refrigerate, as cooling can activate platelets[6][8]. Process samples within 1-4 hours of collection[5][6].
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off[5].
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a sterile polypropylene tube. Keep it capped and at room temperature[5].
-
To obtain PPP, centrifuge the remaining blood at a higher speed, typically around 2,500 x g for 10-15 minutes[6].
-
Collect the PPP supernatant, which will be used to adjust the platelet count of the PRP and to set the 100% aggregation baseline in the aggregometer[3][6].
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 250,000-300,000 platelets/µL) using the prepared PPP[8].
-
2. Platelet Aggregation Assay via Light Transmission Aggregometry (LTA)
This protocol describes the process of inducing and measuring platelet aggregation using C18-PAF as the agonist.
-
Materials:
-
Adjusted Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
C18-PAF stock solution and working dilutions
-
Light Transmission Aggregometer with cuvettes and stir bars
-
37°C incubator or heating block
-
-
Procedure:
-
Turn on the aggregometer and allow it to warm to 37°C[5].
-
Pipette PRP (e.g., 450 µL) into an aggregometer cuvette containing a small magnetic stir bar[9]. Place a separate cuvette with PPP (e.g., 450 µL) into the reference well[6].
-
Pre-warm the PRP-containing cuvettes at 37°C for at least 5 minutes before the assay[6].
-
Calibrate the instrument by setting the baseline with the PRP cuvette (representing 0% aggregation) and the 100% aggregation point with the PPP cuvette[5].
-
Place the PRP cuvette into the sample well of the aggregometer and start the stirrer. Record a stable baseline for 1-2 minutes.
-
Add a small volume (e.g., 50 µL) of the C18-PAF agonist solution to the PRP to initiate aggregation. PAF is known to induce dose-dependent aggregation, typically in the range of 50 nM to 14 µM[10].
-
Record the aggregation curve (change in light transmission) for 5-10 minutes. The maximum percentage of aggregation is the primary endpoint[9].
-
3. LC-MS/MS Quantification of C18-PAF using this compound
This protocol provides a framework for the accurate measurement of C18-PAF concentration using this compound as an internal standard.
-
Materials:
-
Plasma or other biological samples
-
This compound internal standard solution of known concentration
-
Protein precipitation and lipid extraction solvents (e.g., methanol, acetonitrile, chloroform)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., Gemini C18, Acquity HSS T3 C18)[7][11].
-
-
Procedure:
-
Sample Preparation: To a small volume of plasma (e.g., 20 µL), add the this compound internal standard solution (e.g., 80 µL of a methanolic solution)[7]. This step also serves to precipitate proteins.
-
Vortex the sample thoroughly and then centrifuge at high speed (e.g., >10,000 x g) for 15 minutes to pellet the precipitated proteins[7].
-
Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Inject the sample extract onto a C18 reversed-phase column for chromatographic separation[7][11].
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both C18-PAF and this compound.
-
Create a calibration curve using known concentrations of C18-PAF spiked with a fixed concentration of this compound.
-
Quantify C18-PAF in the unknown samples by comparing the ratio of its peak area to the peak area of the this compound internal standard against the calibration curve.
-
-
Data Presentation
Table 1: C18-PAF Concentration and Expected Platelet Response
| C18-PAF Concentration Range | Expected Aggregation Level | Key Characteristics |
| 50 - 100 nM | Threshold to Low | Initiation of platelet shape change and minimal aggregation[10]. |
| 100 nM - 1 µM | Dose-Dependent | A linear relationship is often observed in this range, suitable for calculating EC50 values[3]. |
| > 1 µM - 14 µM | High / Maximal | Saturation of the PAF receptor, leading to a plateau in the aggregation response[10]. |
Table 2: Example LC-MS/MS Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| C18-PAF | 552.5 | 184.1 | Positive | The product ion corresponds to the phosphocholine (B91661) headgroup. |
| This compound | 556.5 | 184.1 | Positive | Internal standard with a +4 Da mass shift from the native compound. |
Visualizations
References
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. PLATELET ACTIVATING FACTORS: MECHANISM OF ACTION AND CLINICAL USES | PPTX [slideshare.net]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. unimedizin-mainz.de [unimedizin-mainz.de]
- 10. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. algimed.com [algimed.com]
Application Notes and Protocols: C18-PAF-d4 in Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of C18-PAF-d4 as an internal standard for the quantification of Platelet-Activating Factor (PAF) in cardiovascular disease research. The protocols outlined below are intended for researchers utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for lipidomic analysis of biological samples.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in the pathogenesis of various cardiovascular diseases, including atherosclerosis, myocardial infarction, and thrombosis. Accurate quantification of PAF in biological matrices is crucial for understanding its role in disease progression and for the development of novel therapeutic interventions. This compound, a deuterated analog of C18-PAF, serves as an ideal internal standard for mass spectrometry-based quantification. Its similar chemical and physical properties to the endogenous analyte, but distinct mass, allows for correction of sample loss during extraction and ionization variability, ensuring accurate and precise measurements.
Data Presentation
The following table summarizes representative quantitative data for PAF levels in human plasma from patients with coronary artery disease (CAD) compared to healthy controls. It is important to note that PAF concentrations in biological samples are typically very low, and values can vary depending on the specific patient cohort, sample handling, and analytical methodology.
Table 1: Plasma Platelet-Activating Factor (PAF) Concentrations in Coronary Artery Disease (CAD) Patients and Healthy Controls
| Analyte | Patient Group | Concentration (ng/mL) | Method of Quantification | Reference |
| C16:0-PAF | Healthy Controls | 0.25 ± 0.08 | LC-MS/MS | [Fictionalized Data for Illustrative Purposes] |
| C16:0-PAF | CAD Patients | 0.78 ± 0.21 | LC-MS/MS | [Fictionalized Data for Illustrative Purposes] |
| C18:0-PAF | Healthy Controls | 0.11 ± 0.04 | LC-MS/MS | [Fictionalized Data for Illustrative Purposes] |
| C18:0-PAF | CAD Patients | 0.32 ± 0.10 | LC-MS/MS | [Fictionalized Data for Illustrative Purposes] |
| C18:1-PAF | Healthy Controls | 0.09 ± 0.03 | LC-MS/MS | [Fictionalized Data for Illustrative Purposes] |
| C18:1-PAF | CAD Patients | 0.25 ± 0.09 | LC-MS/MS | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected format and typical findings. Researchers should refer to specific publications for actual reported values. One study reported significantly higher plasma PAF concentrations in a CAD group (22.77 ± 1.26 mg/mL) compared to healthy controls (19.62 ± 3.94 mg/mL); however, the units are likely a typographical error and should be interpreted with caution, as PAF levels are typically in the pg/mL to ng/mL range.[1]
Experimental Protocols
Protocol 1: Quantification of PAF in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol details the steps for the extraction and quantification of PAF from human plasma samples.
1. Materials and Reagents:
-
Human plasma (collected in EDTA- or citrate-containing tubes)
-
This compound internal standard solution (e.g., 10 ng/mL in ethanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Lipid Extraction:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex briefly.
-
Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE. Vortex for 1 minute.
-
Add 250 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate PAF isomers (e.g., start with 50% B, increase to 100% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
C18:0-PAF: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (mass shift of +4 Da compared to C18-PAF)
-
Note: Specific m/z values for precursor and product ions should be optimized based on the instrument and specific PAF species being analyzed. A common product ion for PAF is the phosphocholine (B91661) headgroup at m/z 184.
-
-
Optimize instrument parameters such as collision energy and declustering potential for each transition.
-
4. Data Analysis:
-
Integrate the peak areas for the endogenous PAF species and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of a C18-PAF standard spiked with a fixed concentration of this compound.
-
Quantify the concentration of PAF in the plasma samples by interpolating the peak area ratios from the calibration curve.
Protocol 2: Lipid Extraction from Atherosclerotic Plaques for PAF Analysis
This protocol provides a method for extracting lipids, including PAF, from atherosclerotic plaque tissue.
1. Materials and Reagents:
-
Atherosclerotic plaque tissue (snap-frozen in liquid nitrogen and stored at -80°C)
-
This compound internal standard solution
-
Methanol
-
Water (LC-MS grade)
-
Phosphate-buffered saline (PBS)
2. Tissue Homogenization and Extraction:
-
Weigh the frozen plaque tissue (typically 10-50 mg).
-
Add the tissue to a tube containing ceramic beads and cold PBS.
-
Homogenize the tissue using a bead beater or similar homogenizer.
-
To the homogenate, add a known amount of this compound internal standard.
-
Perform a Bligh-Dyer or Folch lipid extraction:
-
Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Add water to induce phase separation.
-
Centrifuge to separate the layers.
-
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under nitrogen and reconstitute as described in Protocol 1.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound in cardiovascular disease research.
Caption: PAF Receptor Signaling Pathway in Endothelial Cells.
Caption: Lipidomics Workflow for PAF Quantification.
References
Troubleshooting & Optimization
improving C18-PAF-d4 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of C18-PAF-d4 in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound supplied as a solution in ethanol (B145695) should be stored at -20°C.[1][2][3] Under these conditions, the product is stable for at least two years.[1] If you have this compound as a solid, it should also be stored at -20°C.
Q2: What solvents can I use to prepare this compound working solutions?
A2: this compound is soluble in a variety of organic solvents and aqueous solutions. The manufacturer provides the following solubility data:
-
DMF: 10 mg/ml
-
DMSO: 10 mg/ml
-
Ethanol: 10 mg/ml
-
PBS (pH 7.2): 20 mg/ml
-
Water: 20 mg/ml[1]
For biological assays, it is common to prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it into your aqueous experimental buffer.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is dependent on several factors, including pH, temperature, and the presence of enzymes. The primary degradation pathway in aqueous solutions is the hydrolysis of the acetyl group at the sn-2 position, which results in the formation of Lyso-PAF-d4. This hydrolysis can be accelerated at alkaline pH. For optimal stability in aqueous buffers during your experiments, it is recommended to use a slightly acidic to neutral pH (pH 6.5-7.4) and to prepare the solutions fresh for each experiment.
Q4: Can I freeze and thaw my this compound working solutions?
A4: It is not recommended to repeatedly freeze and thaw aqueous working solutions of this compound, as this can accelerate degradation. For stock solutions in organic solvents like ethanol, it is best to aliquot the solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
Q5: What is the primary degradation product of this compound?
A5: The main degradation product of this compound is Lyso-PAF-d4, which is formed by the hydrolysis of the acetyl group. In biological systems, this degradation is catalyzed by enzymes called platelet-activating factor acetylhydrolases (PAF-AH).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.
-
Potential Cause: Degradation of this compound in your working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your aqueous working solutions of this compound fresh on the day of the experiment from a properly stored stock solution.
-
Check pH of Buffer: Ensure the pH of your experimental buffer is within the optimal range for this compound stability (ideally slightly acidic to neutral).
-
Control Temperature: Keep your working solutions on ice during the experiment to minimize thermal degradation.
-
Verify Stock Solution Integrity: If the problem persists, your stock solution may be compromised. Consider preparing a fresh stock solution from a new vial of this compound.
-
LC-MS Analysis: To definitively check for degradation, you can analyze your working solution by LC-MS to look for the presence of Lyso-PAF-d4.
-
Issue 2: High background signal or unexpected results in my assay.
-
Potential Cause: Contamination of your this compound solution or interference from the solvent.
-
Troubleshooting Steps:
-
Solvent Control: Always include a vehicle control (the final concentration of the solvent used to dissolve this compound) in your experiments to account for any effects of the solvent itself.
-
Use High-Purity Solvents: Ensure that the solvents used to prepare your stock and working solutions are of high purity (e.g., HPLC or LC-MS grade).
-
Proper Handling: Use clean glassware and pipette tips to avoid introducing contaminants.
-
Data Summary
The stability of this compound in aqueous solution is influenced by pH and temperature. The following table provides a summary of the expected stability based on available data for similar lipid molecules.
| Buffer pH | Temperature | Expected Half-life | Primary Degradation Product |
| 5.0 | 4°C | > 48 hours | Lyso-PAF-d4 |
| 7.4 | 4°C | ~ 24 hours | Lyso-PAF-d4 |
| 7.4 | 25°C (Room Temp) | ~ 8 hours | Lyso-PAF-d4 |
| 8.5 | 25°C (Room Temp) | < 4 hours | Lyso-PAF-d4 |
Note: This data is illustrative and based on the general behavior of similar phospholipids. Actual stability may vary depending on the specific buffer composition and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (1 mg/mL in Ethanol):
-
Allow the vial of this compound (provided in ethanol) to equilibrate to room temperature.
-
If starting from a solid, dissolve the appropriate amount in high-purity ethanol to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use glass vials with Teflon-lined caps.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
On the day of the experiment, retrieve a single-use aliquot of the stock solution from the -20°C freezer and allow it to warm to room temperature.
-
Determine the required final concentration of this compound in your experimental buffer.
-
Perform a serial dilution of the stock solution into your experimental buffer. It is recommended to first dilute into a small volume of buffer and vortex gently before adding the final volume to ensure proper mixing.
-
Keep the final working solution on ice for the duration of the experiment.
-
Protocol 2: Detection of this compound Degradation by LC-MS
-
Sample Preparation:
-
Take an aliquot of your this compound working solution that you suspect may be degraded.
-
Prepare a fresh, undegraded control sample of the same concentration for comparison.
-
-
LC-MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.
-
Set the mass spectrometer to monitor for the parent ion of this compound and the parent ion of its primary degradation product, Lyso-PAF-d4.
-
This compound: Monitor for the [M+H]⁺ ion.
-
Lyso-PAF-d4: Monitor for the [M+H]⁺ ion.
-
Compare the peak areas of this compound and Lyso-PAF-d4 in your test sample to the control sample. An increase in the Lyso-PAF-d4 peak area in the test sample indicates degradation.
-
Visualizations
Caption: Recommended workflow for handling this compound to ensure stability and troubleshoot potential issues.
Caption: Simplified signaling pathway of Platelet-Activating Factor (PAF) via its G-protein coupled receptor.
References
Navigating the Challenges of PAF Quantification by Mass Spectrometry: A Technical Support Center
Welcome to the technical support center for the quantification of Platelet-Activating Factor (PAF) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of PAF analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of PAF using mass spectrometry.
Question: I am seeing high background noise and inconsistent quantification in my PAF analysis. What are the likely causes and solutions?
Answer:
High background and inconsistent results in PAF analysis often stem from several sources. Here's a breakdown of potential issues and how to address them:
-
Isobaric Interference: A primary challenge in PAF quantification is the presence of isobaric lysophosphatidylcholines (lysoPCs), which have the same mass-to-charge ratio as PAF. For example, 16:0 PAF is isobaric with 18:0 lysoPC.
-
Solution:
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of PAF from lysoPC species. This may involve adjusting the gradient, flow rate, or using a longer column.
-
Specific Mass Transitions: Utilize specific fragment ions in your tandem mass spectrometry (MS/MS) method to differentiate PAF from lysoPCs. While the phosphocholine (B91661) headgroup fragment at m/z 184 is common to both, lysoPCs can also produce a fragment at m/z 104, which is generally absent for PAF.[1][2] Monitoring for this transition can help identify and account for lysoPC interference.
-
Negative Ion Mode: Consider using negative ion mode electrospray ionization (ESI). PAF can be detected as an adduct (e.g., with acetate), and this can sometimes offer better specificity and reduced interference from lysoPCs.[3]
-
-
-
Low Signal Intensity: PAF is a potent lipid mediator and is often present at very low concentrations in biological samples, making detection difficult.
-
Solution:
-
Sample Enrichment: Employ solid-phase extraction (SPE) to concentrate PAF and remove interfering substances from your sample extract.
-
Sensitive Instrumentation: Use a highly sensitive mass spectrometer, such as a triple quadrupole instrument, capable of detecting low-abundant analytes.
-
Method Optimization: Ensure that your MS parameters, including ionization source settings and collision energies, are optimized for PAF detection.
-
-
-
Poor Sample Preparation: Inefficient extraction or sample degradation can lead to a loss of PAF and inaccurate quantification.
-
Solution:
-
Efficient Extraction: Use a robust lipid extraction method, such as the Bligh and Dyer method, to ensure complete extraction of PAF from the sample matrix.[4][5][6][7]
-
Internal Standards: Always use a stable isotope-labeled internal standard (e.g., d4-PAF) added at the beginning of the sample preparation process to correct for extraction losses and matrix effects.
-
Prevent Degradation: Work quickly and at low temperatures during sample preparation to minimize enzymatic degradation of PAF by PAF acetylhydrolases (PAF-AH).
-
-
Question: My retention times for PAF are shifting between runs. What could be the cause?
Answer:
Retention time shifts can be frustrating and can compromise the accuracy of your quantification. Here are some common culprits and their solutions:
-
Column Equilibration: Inadequate column equilibration between injections can lead to inconsistent retention.
-
Solution: Ensure that your LC method includes a sufficient equilibration step with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Inconsistency: Changes in the composition of your mobile phase can affect retention times.
-
Solution: Prepare fresh mobile phases regularly and ensure they are thoroughly mixed. Degas the solvents to prevent bubble formation in the pump.
-
-
Column Temperature Fluctuations: Variations in the column temperature can cause retention time drift.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout your analytical run.
-
-
Column Degradation: Over time, the stationary phase of your LC column can degrade, leading to changes in retention characteristics.
-
Solution: If you observe a consistent drift in retention time and a loss of peak shape, it may be time to replace your column.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding PAF quantification by mass spectrometry.
Q1: What are the most common PAF species I should be looking for in biological samples?
A1: The most abundant and biologically active forms of PAF typically have a saturated alkyl chain at the sn-1 position. The most common species are 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0-PAF) and 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18:0-PAF).[3]
Q2: What are the typical concentrations of PAF in human plasma?
A2: PAF is present at very low levels in healthy individuals, often below 0.5 ng/mL.[8] However, its concentration can increase significantly in inflammatory conditions such as sepsis and in certain cancers.[8]
Q3: Can I use a protein precipitation method for PAF extraction?
A3: While protein precipitation is a simple method for sample cleanup, it may not be sufficient for the sensitive and accurate quantification of PAF due to the high complexity of the plasma matrix and the low abundance of PAF. A more rigorous lipid extraction method like the Bligh and Dyer extraction followed by solid-phase extraction is generally recommended for optimal recovery and removal of interferences.
Q4: What are the key MS/MS transitions to monitor for PAF and potential interferences?
A4: For positive ion mode, the precursor ion for C16:0-PAF is m/z 524.4, and for C18:0-PAF, it is m/z 552.4. The most common product ion for both is the phosphocholine headgroup at m/z 184.1. To check for isobaric lysoPC interference, you should also monitor for a product ion at m/z 104.1, which is characteristic of lysoPCs. In negative ion mode, you can monitor for the acetate (B1210297) adduct of PAF.[1][2]
Quantitative Data Summary
The following tables summarize typical concentrations of PAF in human plasma under different conditions, as determined by mass spectrometry.
Table 1: PAF Concentrations in Healthy vs. Disease States
| Condition | PAF Species | Concentration (ng/mL) | Reference |
| Healthy Controls | Total PAF | < 0.5 | [8] |
| Sepsis | Total PAF | 1 - 20 | [8] |
| Coronary Artery Disease | Total PAF | 22.77 ± 1.26 (vs. 19.62 ± 3.94 in controls) | [9] |
| Ulcerative Colitis (mucosa) | C16:0-PAF | ~156 ng/g | [10] |
Experimental Protocols
Protocol 1: PAF Extraction from Human Plasma using a Modified Bligh and Dyer Method
This protocol is adapted from the principles of the Bligh and Dyer lipid extraction method.[4][5][6][7]
Materials:
-
Human plasma collected with EDTA as an anticoagulant.
-
Internal Standard (IS): d4-C16:0-PAF
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of human plasma in a glass tube, add a known amount of d4-C16:0-PAF internal standard.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 10-15 minutes.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for another minute.
-
Centrifuge the sample to induce phase separation. You will observe two phases: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for PAF Quantification
This protocol provides a starting point for developing an LC-MS/MS method for PAF analysis. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (1:1, v/v) |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute PAF, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters (Positive ESI):
| Parameter | C16:0-PAF | C18:0-PAF | d4-C16:0-PAF (IS) |
| Precursor Ion (m/z) | 524.4 | 552.4 | 528.4 |
| Product Ion 1 (m/z) | 184.1 | 184.1 | 184.1 |
| Product Ion 2 (m/z) (for confirmation) | Optimize for your instrument | Optimize for your instrument | Optimize for your instrument |
| Collision Energy (eV) | Optimize for your instrument | Optimize for your instrument | Optimize for your instrument |
| Cone Voltage (V) | Optimize for your instrument | Optimize for your instrument | Optimize for your instrument |
Visualizations
Diagram 1: Common Issues in PAF Quantification Workflow
Caption: Common issues in the PAF quantification workflow.
Diagram 2: PAF Signaling Pathway
Caption: Simplified PAF receptor signaling cascade.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biochem.wustl.edu [biochem.wustl.edu]
- 5. tabaslab.com [tabaslab.com]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. Platelet-activating factor type activity in plasma from patients with septicemia and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of distinct molecular species of platelet activating factor in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS for C18-PAF Detection
Welcome to the technical support center for the analysis of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides practical answers to common questions, detailed troubleshooting steps, and optimized protocols to assist researchers, scientists, and drug development professionals in achieving reliable and sensitive detection of C18-PAF.
Frequently Asked Questions (FAQs)
Q1: What is C18-PAF and why is its detection important?
A1: C18-PAF is a variant of Platelet-Activating Factor (PAF), a potent lipid mediator involved in numerous physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. Accurate detection and quantification of specific PAF species like C18-PAF are crucial for understanding its role in disease and for the development of targeted therapeutics.
Q2: What is the primary challenge in accurately quantifying C18-PAF by LC-MS?
A2: A significant challenge in C18-PAF analysis is the presence of isobaric lysophosphatidylcholines (lyso-PCs) in biological samples.[1][2] These compounds have the same nominal mass as PAF species and can produce similar fragment ions, leading to potential overestimation if not properly resolved chromatographically or distinguished by mass spectrometry.[1][2]
Q3: Which ionization mode is best for C18-PAF detection?
A3: Electrospray Ionization (ESI) in positive ion mode is the most common and effective method for detecting C18-PAF. PAF readily forms protonated molecules [M+H]+ that are suitable for MS/MS analysis.
Q4: What is the characteristic fragment ion for C18-PAF in MS/MS analysis?
A4: The most characteristic fragment ion for all PAF species, including C18-PAF, is the phosphocholine (B91661) headgroup, which appears at a mass-to-charge ratio (m/z) of 184.[3] This fragment is typically the most abundant and is used as the quantifier in Multiple Reaction Monitoring (MRM) assays.
LC-MS Parameter Optimization
Table 1: Typical MRM Transitions for C18-PAF Species
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Notes |
| C18:0 PAF | 552.5 | 184.1 | Quantifier, represents the phosphocholine headgroup. |
| C18:1 PAF | 550.5 | 184.1 | Quantifier, represents the phosphocholine headgroup. |
| Lyso-PC | Matching PAF m/z | 104.1 | Qualifier, used to differentiate from PAF. |
Note: Collision energies (CE) must be empirically optimized for your specific instrument to maximize the signal for the m/z 184.1 transition. A typical starting point would be a CE ramp around 20-40 eV.
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma for C18-PAF Analysis
This protocol is adapted from the Bligh-Dyer method for efficient extraction of lipids from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (e.g., d4-PAF)
-
Chloroform (B151607) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass tube, add an appropriate amount of internal standard.
-
Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 15 minutes to ensure thorough mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water to induce phase separation and vortex for another minute.
-
Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, bypassing the protein disk at the interface.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol 2: Suggested LC-MS Method for C18-PAF Detection
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 40% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 40% B for re-equilibration.
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 1.
-
Ion Source Parameters: Optimize gas flows (nebulizer, heater), and temperatures according to the instrument manufacturer's recommendations.
Visual Guides
Caption: Experimental workflow for C18-PAF analysis.
Troubleshooting Guide
Problem: I am seeing a peak at the expected retention time and m/z for C18-PAF, but I'm not sure if it's authentic.
Answer: This is a common issue due to interference from isobaric lyso-PCs.
-
Solution: Implement a secondary, qualifying MRM transition. While PAF fragments almost exclusively to m/z 184, lyso-PCs produce a characteristic fragment at m/z 104 in addition to m/z 184. By monitoring the transition for the lyso-PC fragment (e.g., 552.5 -> 104.1 for lyso-PC 18:0), you can confirm the identity of your peak. A true C18-PAF peak will have a strong signal for the m/z 184 transition and a negligible or absent signal for the m/z 104 transition.
Problem: My C18-PAF signal is very low or non-existent.
Answer: Low signal intensity can stem from several factors, from sample preparation to instrument settings. Follow this logical guide to diagnose the issue.
Caption: Troubleshooting guide for low C18-PAF signal intensity.
Problem: My chromatographic peaks are broad or tailing.
Answer: Poor peak shape can compromise both resolution and sensitivity.
-
Check Column Health: The C18 column may be degraded or contaminated. Try flushing the column with a strong solvent like isopropanol. If performance does not improve, replace the column.
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate. The use of additives like formic acid helps to protonate the analyte and improve peak shape.
-
Injection Solvent: Reconstitute your sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. Injecting in a much stronger solvent can cause peak distortion.
Problem: I'm observing high background noise in my chromatogram.
Answer: High background can be due to contaminated solvents, glassware, or carryover from previous injections.
-
Solvent Quality: Always use high-purity, LC-MS grade solvents and additives.
-
System Contamination: If you suspect contamination, flush the entire LC system, including the injector and sample lines.
-
Sample Carryover: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for PAF Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Platelet-Activating Factor (PAF) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of PAF analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where the ionization efficiency of PAF is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for PAF, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2][3]
Q2: What are the primary causes of ion suppression in PAF analysis?
A2: The main culprits behind ion suppression in PAF analysis are:
-
Phospholipids (B1166683): Biological samples like plasma and serum have high concentrations of phospholipids, which can co-elute with PAF and compete for ionization in the MS source.[1]
-
Isobaric Interferences: Lysophosphatidylcholines (lyso-PCs) are structurally similar to PAF and can have the same nominal mass, leading to direct overlap in the mass spectrometer and causing significant interference.[4][5]
Q3: How does ion suppression negatively impact my PAF quantification?
A3: Ion suppression can lead to several analytical issues:
-
Reduced Sensitivity: A suppressed signal may prevent the detection of low-abundance PAF species.
-
Inaccurate Quantification: Underestimation of the true PAF concentration.
-
Poor Reproducibility: Variations in the matrix from sample to sample can cause inconsistent ion suppression, leading to high variability in results.[1]
Q4: What are the typical signs of ion suppression in my LC-MS data for PAF?
A4: Be vigilant for these indicators of ion suppression:
-
A gradual decrease in the PAF peak area with an increasing number of injections from biological samples.
-
Poor linearity of the calibration curve, especially at lower concentrations.
-
High variability in the peak areas of quality control (QC) samples.
-
A noticeable drop in the baseline signal when a blank matrix is injected during a post-column infusion experiment.[6]
Q5: How can I definitively confirm that ion suppression is affecting my PAF analysis?
A5: Two common methods to diagnose ion suppression are:
-
Post-Column Infusion Experiment: A standard solution of PAF is continuously infused into the mass spectrometer after the LC column. A blank sample matrix is then injected. A dip in the PAF signal at the retention time of interfering compounds confirms ion suppression.[1][6]
-
Matrix Effect Evaluation: The response of PAF in a pure solvent is compared to its response when spiked into a blank matrix extract. A lower response in the matrix confirms ion suppression.
Troubleshooting Guides
Problem: Low or No PAF Signal
Possible Cause 1: Significant ion suppression from phospholipids.
-
Solution: Implement a robust sample preparation method to remove phospholipids. The choice of method can significantly impact the cleanliness of your sample.
-
Protein Precipitation (PPT): A simple and fast method, but it is the least effective at removing phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT but can be labor-intensive and may have emulsion formation issues.
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup than PPT and LLE by selectively retaining PAF while washing away interfering phospholipids.[8][9]
-
HybridSPE®-Phospholipid Technology: A highly effective technique that combines protein precipitation with specific removal of phospholipids through a zirconia-based interaction.[10][11]
-
Possible Cause 2: Isobaric interference from lysophosphatidylcholines (lyso-PC).
-
Solution: Utilize tandem mass spectrometry (MS/MS) with specific multiple reaction monitoring (MRM) transitions to differentiate PAF from lyso-PC. While both PAF and some lyso-PCs produce a fragment ion at m/z 184 (the phosphocholine (B91661) headgroup), lyso-PCs also generate a characteristic fragment at m/z 104, which is nearly absent for PAF.[4][5] Monitoring for both transitions can help confirm the identity of the peak.
Possible Cause 3: Suboptimal chromatographic separation.
-
Solution: Optimize your LC method to achieve baseline separation of PAF from major phospholipid interferences and lyso-PC isomers.
-
Column Selection: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used.[12][13] For highly polar phospholipids, Aqueous Normal Phase (ANP) chromatography can be an effective alternative.[14]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate (B1220265) is typically employed to improve peak shape and ionization efficiency.[12][15]
-
Problem: Poor Reproducibility in PAF Quantification
Possible Cause 1: Inconsistent sample preparation.
-
Solution: Adhere strictly to a detailed and validated sample preparation protocol. Automation of sample preparation can also improve consistency.
Possible Cause 2: Variable matrix effects between samples.
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS), such as a deuterated PAF (d4-PAF).[16] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate correction and more reliable quantification.[17][18]
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Variable | Low |
| Solid-Phase Extraction (SPE) | High | Good | Moderate |
| HybridSPE®-Phospholipid | Very High (>95%) | High | High |
This table provides a qualitative comparison. Actual efficiencies and recoveries will depend on the specific protocol and matrix.
Table 2: Common MRM Transitions for C16-PAF and Interfering Lyso-PC
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| C16:0 PAF | 524.3 | 184.1 | - |
| d4-C16:0 PAF (IS) | 528.3 | 184.1 | - |
| C18:0 lyso-PC | 524.3 | 184.1 | 104.1 |
Note: The presence of a significant signal for the m/z 104.1 transition can indicate interference from lyso-PC.[4][5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PAF Analysis from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[19][20]
-
Sample Loading: Dilute 500 µL of plasma with 500 µL of 4% H3PO4. Add the internal standard (e.g., d4-PAF). Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the PAF and internal standard with 3 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for PAF Analysis from Plasma
-
Sample Preparation: To 500 µL of plasma, add the internal standard.
-
Extraction: Add 2 mL of a 1-butanol/methanol (95:5, v/v) solution. Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Dry and Reconstitute: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: HybridSPE®-Phospholipid Protocol for PAF Analysis from Plasma
-
Protein Precipitation: In a 96-well plate, add 300 µL of 1% formic acid in acetonitrile to 100 µL of plasma containing the internal standard.
-
Mixing: Mix thoroughly by vortexing for 1 minute to precipitate the proteins.
-
Phospholipid Removal: Place the 96-well HybridSPE®-Phospholipid plate on a vacuum manifold. Transfer the supernatant from the protein precipitation step to the HybridSPE® plate.
-
Elution: Apply vacuum to draw the sample through the sorbent. The eluate is collected in a clean collection plate.
-
Analysis: The collected eluate is free of proteins and phospholipids and is ready for direct injection or can be evaporated and reconstituted if concentration is needed.
Visualizations
Caption: Troubleshooting workflow for low or no PAF signal.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview | Bentham Science [eurekaselect.com]
- 10. dpxtechnologies.com [dpxtechnologies.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. mtc-usa.com [mtc-usa.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. myadlm.org [myadlm.org]
- 19. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: C18-PAF-d4 Standard Recovery
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor recovery of the C18-PAF-d4 internal standard during solid-phase extraction (SPE) using C18 cartridges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the solid-phase extraction of this compound.
Q1: What are the most common causes for low recovery of the this compound standard?
Poor recovery of your this compound standard can typically be attributed to one or more of the following factors:
-
Improper Cartridge Conditioning and Equilibration: Failure to properly wet the C18 sorbent can lead to inconsistent retention and analyte breakthrough.
-
Analyte Breakthrough: This can occur during the sample loading or washing steps if the solvent is too strong, causing the standard to wash through the cartridge instead of being retained.
-
Incomplete Elution: The elution solvent may not be strong enough to completely desorb the this compound from the C18 sorbent.
-
Matrix Effects: Components within the sample matrix can interfere with the binding of the standard to the sorbent or co-elute and cause ion suppression in the final analysis.[1]
-
Secondary Interactions: Besides the primary hydrophobic interactions, secondary interactions between the analyte and the sorbent material can sometimes hinder elution.
Q2: My this compound recovery is inconsistent across my sample batch. What should I investigate?
Inconsistent recovery often points to variability in the SPE procedure. Here are some potential causes:
-
Inconsistent Flow Rates: Variations in the speed at which samples and solvents are passed through the cartridges can affect retention and elution. A slower flow rate during sample loading can sometimes improve retention.[2]
-
Cartridge Drying: If the C18 sorbent bed dries out after conditioning and before sample loading, it can lead to poor and unpredictable recovery.[3]
-
Variable Sample Pre-treatment: Inconsistencies in sample dilution, pH adjustment, or protein precipitation can all contribute to variable recovery.
-
Manual Pipetting Errors: Small inaccuracies in solvent or sample volumes can lead to significant variations in recovery.
Q3: How can I systematically troubleshoot the source of my low this compound recovery?
A systematic approach is the best way to identify the step in your SPE protocol that is causing the loss of your internal standard. This involves analyzing the fractions from each step of the process.[4]
-
Collect Fractions: During a test run with a known amount of this compound, collect the following fractions separately:
-
Sample Load Flow-through
-
Wash Solvent 1 Flow-through
-
Wash Solvent 2 Flow-through (if applicable)
-
Elution Fraction 1
-
Elution Fraction 2 (using a fresh aliquot of elution solvent)
-
-
Analyze Fractions: Quantify the amount of this compound in each fraction using your analytical method (e.g., LC-MS/MS).
-
Interpret the Results:
-
High amount in Load Flow-through: This indicates a problem with the initial binding of the standard to the C18 sorbent.
-
High amount in Wash Flow-through: Your wash solvent is too strong and is prematurely eluting the standard.
-
Low amount in all fractions (including elution): This could point to the standard being irreversibly bound to the sorbent or potential degradation.
-
Significant amount in the second elution fraction: This suggests that your initial elution volume was insufficient.
-
Data Presentation: Impact of SPE Parameters on this compound Recovery
The following table summarizes the expected recovery of this compound under different SPE conditions. This data is illustrative and serves as a guide for optimization.
| Parameter | Condition A (Suboptimal) | Recovery (%) | Condition B (Optimized) | Recovery (%) | Rationale for Improvement |
| Conditioning | No conditioning | 45% | Methanol (B129727) followed by Water | >95% | Proper wetting of the C18 sorbent is crucial for consistent retention. |
| Wash Solvent | 50% Methanol in Water | 60% | 15% Methanol in Water | >90% | A weaker wash solvent removes interferences without prematurely eluting the analyte. |
| Elution Solvent | 70% Acetonitrile in Water | 55% | 90% Methanol with 1% Formic Acid | >95% | A stronger elution solvent is needed to overcome the hydrophobic interaction between this compound and the C18 sorbent. The acid can help disrupt secondary interactions. |
| Elution Volume | 1 x 1 mL | 70% | 2 x 1 mL | >95% | A second elution step can recover any remaining analyte. |
| Flow Rate (Load) | 5 mL/min | 80% | 1 mL/min | >95% | A slower flow rate allows for more effective interaction and retention of the analyte on the sorbent.[2] |
Experimental Protocols
Optimized Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma. Optimization may be required for different sample types.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Pre-treat your sample as required (e.g., protein precipitation with acetonitrile, followed by dilution with water).
-
Load the pre-treated sample onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 90% methanol containing 1% formic acid into a clean collection tube.
-
Repeat the elution step with a second 1 mL aliquot of the elution solvent and collect in the same tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the combined eluates to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase).
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound recovery.
References
Technical Support Center: Quantification of C18-PAF with C18-PAF-d4 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Platelet-Activating Factor (PAF), specifically the C18 isoform, using a deuterated internal standard (C18-PAF-d4) with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact C18-PAF quantification?
A: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency of the target analyte (C18-PAF) by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1][2] In biological samples like plasma or serum, phospholipids (B1166683) and lysophosphatidylcholines (lyso-PCs) are major contributors to matrix effects in PAF analysis due to their high abundance and structural similarity to PAF.[3]
Q2: Why is a deuterated internal standard like this compound used?
A: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS. Because it has nearly identical physicochemical properties to the analyte (C18-PAF), it co-elutes chromatographically and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the most common sources of interference in PAF analysis from biological samples?
A: The most significant sources of interference in PAF quantification from biological matrices such as plasma, serum, and cell lysates are:
-
Phospholipids: These are highly abundant in biological membranes and can cause significant ion suppression.
-
Lysophosphatidylcholines (lyso-PCs): These are structurally very similar to PAF and can be isobaric, meaning they have the same mass-to-charge ratio, making them difficult to distinguish without adequate chromatographic separation.
-
Salts and proteins: High concentrations of salts and residual proteins from incomplete sample preparation can also interfere with the ionization process.
Q4: Can I use a different internal standard if this compound is unavailable?
A: While this compound is the ideal internal standard, if it is unavailable, a structurally similar analog can be used. However, it is crucial to validate that the chosen analog co-elutes with C18-PAF and behaves similarly in the mass spectrometer. A non-co-eluting or structurally dissimilar internal standard may not adequately compensate for matrix effects, potentially leading to inaccurate results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for C18-PAF and/or this compound | 1. Column contamination from matrix components. 2. Inappropriate mobile phase composition. 3. Secondary interactions with the stationary phase. | 1. Implement a more rigorous sample clean-up procedure (e.g., SPE). 2. Optimize the mobile phase, including pH and organic solvent composition. Consider adding a small amount of a modifier like ammonium (B1175870) formate. 3. Use a column with a different stationary phase chemistry. |
| High Variability in C18-PAF/C18-PAF-d4 Ratio Between Replicates | 1. Inconsistent sample preparation leading to variable matrix effects. 2. Ion source contamination. 3. Instability of the analyte or internal standard. | 1. Automate the sample preparation steps if possible to improve consistency. Ensure thorough mixing at each stage. 2. Clean the ion source of the mass spectrometer. 3. Ensure samples are processed and analyzed within their stability window. Avoid repeated freeze-thaw cycles. |
| Low Signal Intensity or Complete Signal Loss (Ion Suppression) | 1. Significant co-elution of phospholipids or other matrix components. 2. Inefficient sample clean-up. 3. Suboptimal mass spectrometer settings. | 1. Optimize the chromatographic gradient to better separate C18-PAF from interfering peaks. 2. Employ a more effective sample preparation technique such as Solid-Phase Extraction (SPE) with a phospholipid removal plate or a more rigorous Liquid-Liquid Extraction (LLE). 3. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature) for C18-PAF and this compound. |
| Unexpectedly High Signal (Ion Enhancement) | Co-eluting matrix components are enhancing the ionization of C18-PAF more than this compound, or vice versa. | 1. Improve chromatographic separation to resolve the enhancing compounds from the analyte and internal standard. 2. Re-evaluate the sample preparation method to remove the specific interfering compounds. |
| This compound Signal is Present but C18-PAF Signal is Absent in Spiked Samples | 1. Degradation of the native C18-PAF in the sample. 2. Concentration of C18-PAF is below the limit of detection (LOD). | 1. Ensure proper sample handling and storage to prevent degradation. Add antioxidants if necessary. 2. Concentrate the sample extract or use a more sensitive instrument if the concentration is expected to be very low. |
Data on Matrix Effects and Mitigation
The following table summarizes the typical impact of different sample preparation techniques on the recovery and matrix effect for C18-PAF quantification in human plasma. The matrix effect is calculated as: (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 40 - 70 (Suppression) | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and other endogenous compounds, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) with Methyl-tert-butyl ether (MTBE) | 70 - 90 | 80 - 110 | Good removal of polar interferences like salts. | Can be labor-intensive and may not effectively remove all structurally similar lipids. |
| Solid-Phase Extraction (SPE) - C18 Cartridge | 80 - 95 | 85 - 105 | Good removal of polar interferences and some phospholipids. | May require significant method development to optimize wash and elution steps. |
| Solid-Phase Extraction (SPE) - Phospholipid Removal Plate | 90 - 105 | 95 - 105 | Highly effective at removing phospholipids, significantly reducing matrix effects. | Higher cost per sample compared to other methods. |
Note: The values presented are typical and can vary depending on the specific protocol, instrumentation, and sample matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for C18-PAF from Human Plasma
This protocol is designed for the effective removal of interfering substances from plasma samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acidified water (0.1% formic acid) and vortex for 30 seconds. This step precipitates proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Wash with 1 mL of hexane (B92381) to remove non-polar lipid interferences.
-
-
Elution:
-
Elute the C18-PAF and this compound with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for C18-PAF Quantification
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient: 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
C18-PAF: Precursor ion (m/z) 552.5 -> Product ion (m/z) 184.1
-
This compound: Precursor ion (m/z) 556.5 -> Product ion (m/z) 184.1
-
Visualizations
Caption: Experimental workflow for C18-PAF quantification.
Caption: Simplified PAF receptor signaling pathway.
References
C18-PAF-d4 storage and handling best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of C18-PAF-d4.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a deuterated form of C18-Platelet-Activating Factor (PAF). It contains four deuterium (B1214612) atoms on the C18 alkyl chain, which makes it useful as an internal standard for the quantification of endogenous C18-PAF in biological samples using mass spectrometry (GC-MS or LC-MS) techniques.[1][2][3]
2. How should I store this compound?
For long-term stability, this compound should be stored at -20°C.[1][2] When stored correctly, the compound is stable for at least two years. A related compound, Lyso-PAF C-18-d4, is stable for at least four years under the same storage conditions.
3. How should I handle this compound?
This compound is typically shipped at room temperature for domestic destinations, but this may vary for international shipping. Upon receipt, it is crucial to transfer it to the recommended -20°C storage. For experimental use, it is important to prevent repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution into smaller, single-use vials is highly recommended.
4. In which solvents is this compound soluble?
This compound is available as a solution in ethanol. It is also soluble in other organic solvents and aqueous solutions. The table below summarizes its solubility.
| Solvent | Solubility |
| DMF | 10 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol | 10 mg/ml |
| PBS (pH 7.2) | 20 mg/ml |
| Water | 20 mg/ml |
Data sourced from Cayman Chemical product information.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low signal for this compound in MS analysis | Improper storage leading to degradation. | Ensure the compound has been consistently stored at -20°C. Use a fresh aliquot. |
| Incomplete dissolution in the chosen solvent. | Ensure the compound is fully dissolved. Gentle vortexing or sonication may help. Refer to the solubility table for appropriate solvents. | |
| Instrument settings are not optimized. | Optimize mass spectrometer parameters (e.g., ion source settings, collision energy) for this compound. | |
| High variability in this compound signal between samples | Inconsistent pipetting of the internal standard. | Use calibrated pipettes and ensure consistent technique when adding the internal standard to each sample. |
| Degradation of the internal standard in the sample matrix during sample preparation. | Minimize the time samples are at room temperature. Keep samples on ice during processing. | |
| Poor chromatographic peak shape | Inappropriate chromatography column or mobile phase. | Ensure the LC method is suitable for lipid analysis. A C18 column is often a good starting point. Optimize the mobile phase composition and gradient. |
| Sample overload. | Reduce the amount of sample injected onto the column. |
Experimental Protocols & Visualizations
General Workflow for this compound as an Internal Standard
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.
Platelet-Activating Factor (PAF) Biosynthesis Pathways
C18-PAF is synthesized in the body through two main pathways: the de novo pathway and the remodeling pathway. This compound serves as an ideal internal standard for quantifying the C18-PAF produced through these pathways.
References
Technical Support Center: Isomeric Separation of Platelet-Activating Factors (PAFs)
Welcome to the technical support center for the analysis of Platelet-Activating Factors (PAFs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of PAFs, with a focus on isomeric separation using C18 columns and C18-PAF-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the LC-MS analysis of PAFs?
The most significant challenge is the presence of isobaric and isomeric interferences, particularly from lysophosphatidylcholines (lyso-PCs). For instance, 1-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16:0 PAF) is isobaric with certain 18:0 lyso-PC isomers. These molecules can have the same precursor and product ions in positive ion mode mass spectrometry, leading to inaccurate quantification if not chromatographically resolved[1][2].
Q2: Why is a C18 column recommended for PAF analysis?
Reversed-phase columns, such as the C18, are effective in separating PAFs from the more polar lyso-PCs. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. While PAFs and lyso-PCs have similar structural components, the presence of the acetyl group in PAFs and a free hydroxyl group in lyso-PCs provides sufficient difference in polarity for separation on a C18 column with an appropriate gradient[1][3].
Q3: What is the role of this compound in the analysis?
This compound is a deuterated internal standard used for the accurate quantification of C18 PAF. Stable isotope-labeled internal standards are crucial in LC-MS analysis as they co-elute with the endogenous analyte and experience similar matrix effects and ionization suppression or enhancement. This allows for more precise and accurate measurement of the analyte concentration by correcting for variations during sample preparation and analysis[1].
Q4: Can positive and negative ion modes be used for PAF analysis?
Yes, both ion modes have been successfully used.
-
Positive Ion Mode: This is a common approach where the characteristic product ion for the phosphocholine (B91661) headgroup at m/z 184 is monitored. However, this method is highly susceptible to interference from isobaric lyso-PCs, which also produce this fragment ion[1][2].
-
Negative Ion Mode: This mode can offer greater specificity. By detecting acetate (B1210297) adducts of PAF molecular species, a unique product ion can be generated that is not produced by lyso-PCs, thus avoiding the common isobaric interference[1].
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of PAFs.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column Contamination or Degradation. 2. Inappropriate Injection Solvent. 3. Column Overload. 4. Extra-column Volume. | 1. Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is within the column's recommended range to prevent silica (B1680970) dissolution. 2. Dissolve the sample in a solvent that is weaker than or of equal strength to the initial mobile phase. 3. Reduce the injection volume or sample concentration. 4. Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration. 2. Changes in Mobile Phase Composition. 3. Fluctuations in Column Temperature. 4. Pump Malfunction. | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection. 2. Prepare fresh mobile phase daily. Use a buffer if pH control is critical, but be mindful of its volatility for MS compatibility. 3. Use a column oven to maintain a stable temperature. 4. Check for leaks in the pump and ensure proper solvent delivery. |
| Low Signal Intensity or No Peak Detected | 1. Ion Suppression from Matrix Components. 2. Inefficient Sample Extraction. 3. Incorrect Mass Spectrometer Settings. 4. Sample Degradation. | 1. Improve sample cleanup to remove interfering substances like phospholipids. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Optimize the extraction protocol to ensure good recovery of PAFs. 3. Verify the precursor and product ion masses, collision energy, and other MS parameters. Perform a system suitability test with a standard solution. 4. Prepare fresh samples and store them appropriately. |
| Inaccurate Quantification (High Variability) | 1. Co-elution with Isobaric Interferences (e.g., lyso-PCs). 2. Improper Internal Standard Usage. 3. Non-linear Detector Response. | 1. Optimize the chromatographic gradient to achieve baseline separation of PAFs from lyso-PCs. Alternatively, use a negative ion mode method that provides specific fragmentation for PAFs. 2. Ensure the internal standard is added at the beginning of the sample preparation process and that its concentration is appropriate for the expected analyte levels. 3. Construct a calibration curve with a sufficient number of points to cover the expected concentration range of the samples. |
| High Background Noise | 1. Contaminated Solvents or Reagents. 2. Leaks in the LC System. 3. Contamination from Sample Vials or Pipette Tips. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Inspect all fittings and connections for leaks. 3. Use clean, high-quality consumables. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting PAFs from biological fluids like plasma or serum.
-
Spiking Internal Standard: To 100 µL of the biological sample, add the this compound internal standard to a final concentration appropriate for the expected endogenous PAF levels.
-
Protein Precipitation: Add 300 µL of cold acetone, vortex for 30 seconds, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Extraction: Add 500 µL of chloroform (B151607) and 500 µL of water to the supernatant. Vortex thoroughly for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Drying: Transfer the lower chloroform layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Method for PAF Analysis
The following is an example of a reversed-phase LC-MS/MS method for separating PAFs.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v) |
| Gradient | 0-2 min: 50% B 2-10 min: 50-95% B 10-12 min: 95% B 12-12.1 min: 95-50% B 12.1-15 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Positive Ion Mode - ESI):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16:0 PAF | 524.4 | 184.1 | 25 |
| C18:1 PAF | 550.4 | 184.1 | 25 |
| C18:0 PAF | 552.4 | 184.1 | 25 |
| This compound (IS) | 556.4 | 184.1 | 25 |
Visualizations
Caption: Experimental workflow for PAF analysis.
Caption: Simplified PAF signaling cascade.
References
- 1. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatography of platelet-activating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level PAF Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level Platelet-Activating Factor (PAF) detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low levels of PAF?
A1: The primary methods for quantifying low concentrations of Platelet-Activating Factor (PAF) include immunoassays (ELISA), mass spectrometry-based techniques (LC-MS/MS and GC-MS), and bioassays. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q2: What is the typical sensitivity I can expect from a commercial PAF ELISA kit?
A2: The sensitivity of commercial PAF ELISA kits can vary. Typically, the lower limit of detection (LLD) ranges from approximately 20 pg/mL to over 200 pg/mL. It is crucial to consult the manufacturer's specifications for the specific kit you are using.
Q3: How can I minimize sample degradation during collection and storage?
A3: PAF has a short half-life due to rapid degradation by the enzyme PAF acetylhydrolase (PAF-AH). To prevent degradation, it is recommended to collect samples on ice and immediately add a PAF-AH inhibitor, such as TPCK or TLCK, especially for plasma samples. Samples should be stored at -80°C for long-term stability.
Q4: What are the key considerations for preparing biological samples for PAF analysis?
A4: Proper sample preparation is critical for detecting low levels of PAF. This typically involves lipid extraction to isolate PAF from the complex sample matrix. A common and effective method is a modified Bligh-Dyer extraction using a chloroform (B151607) and methanol (B129727) solvent system. Subsequent solid-phase extraction (SPE) can further purify and concentrate the sample.
Q5: Can I differentiate between different molecular species of PAF?
A5: While most ELISA kits detect total PAF, mass spectrometry techniques like LC-MS/MS can differentiate and quantify specific molecular species of PAF, such as C16:0 PAF, C18:0 PAF, and C18:1 PAF. This is achieved by monitoring specific precursor and product ion transitions for each species.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Inactive reagents or expired kit. | Verify the expiration date of the kit and ensure all reagents have been stored under the recommended conditions. |
| Insufficient PAF in the sample. | Concentrate the sample using techniques like solid-phase extraction (SPE) or lyophilization. | |
| Incorrect assay procedure. | Carefully review and follow the manufacturer's protocol, paying close attention to incubation times and temperatures. | |
| Inadequate washing. | Ensure complete removal of wash buffer between steps to prevent high background noise that can mask a weak signal. | |
| High Background | Non-specific antibody binding. | Increase the concentration of the blocking agent or the blocking incubation time. |
| Cross-reactivity with other lipids. | Confirm the specificity of the antibody with the kit manufacturer. Consider sample purification to remove interfering substances. | |
| Insufficient washing. | Increase the number of wash steps and ensure thorough aspiration of the wells. | |
| Poor Reproducibility (High CV%) | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. Mix all reagents and samples thoroughly before pipetting. |
| Inconsistent incubation conditions. | Ensure uniform temperature across the plate during incubation. Avoid stacking plates. | |
| Edge effects. | Ensure the plate is properly sealed during incubations to prevent evaporation from the outer wells. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize mass spectrometer source parameters, such as capillary voltage, source temperature, and gas flows. |
| Matrix effects (ion suppression). | Improve sample cleanup using solid-phase extraction (SPE). Use a stable isotope-labeled internal standard for each PAF species to correct for matrix effects. | |
| Suboptimal chromatographic separation. | Optimize the LC gradient and column chemistry to improve peak shape and resolution. | |
| Inaccurate Quantification | Interference from isobaric compounds (e.g., lysophosphatidylcholines). | Utilize specific MRM transitions to differentiate PAF from interfering lipids. For example, monitor the m/z 104 fragment ion for lyso-PCs, which is absent for PAF.[1] |
| Poor recovery during sample preparation. | Optimize the lipid extraction and SPE protocol. Use an internal standard added at the beginning of the sample preparation to monitor recovery. | |
| Peak Tailing or Broadening | Column degradation or contamination. | Use a guard column and ensure proper sample cleanup. If necessary, wash or replace the analytical column. |
| Inappropriate mobile phase composition. | Ensure the mobile phase is correctly prepared and degassed. |
Data Presentation: Comparison of PAF Detection Methods
The following table summarizes the typical limits of detection (LOD) and quantification (LOQ) for various PAF detection methods.
| Method | Typical Limit of Detection (LOD) / Sensitivity | Typical Limit of Quantification (LOQ) | Notes |
| ELISA | 20 - 250 pg/mL | 75 - 400 pg/mL | Varies significantly between kits. Prone to matrix effects. |
| Radioimmunoassay (RIA) | 10 - 20 pg | - | Highly sensitive but requires handling of radioactive materials. |
| LC-MS/MS | ~100 fmol | ~50 pg/mL (low picogram level) | Highly specific and can differentiate PAF species. Sensitivity is dependent on instrumentation and sample preparation. |
| Bioassay | Varies (can be highly sensitive) | - | Measures biological activity (e.g., platelet aggregation). Can be less specific than other methods. |
Experimental Protocols
Protocol 1: High-Sensitivity PAF Extraction from Biological Fluids
This protocol describes a method for extracting and purifying PAF from plasma or serum for subsequent analysis by ELISA or LC-MS/MS.
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice.
-
Inhibition of PAF Acetylhydrolase: To the plasma or serum, add a PAF-AH inhibitor (e.g., 10 µM TLCK) to prevent PAF degradation.
-
Internal Standard Spiking (for LC-MS/MS): Add a known amount of a stable isotope-labeled PAF internal standard (e.g., d4-C16:0-PAF) to the sample.
-
Lipid Extraction (Modified Bligh-Dyer):
-
To 1 mL of plasma, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex thoroughly.
-
Add 1.25 mL of chloroform and vortex.
-
Add 1.25 mL of water and vortex.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried lipid extract in a small volume of an appropriate solvent (e.g., mobile phase for LC-MS/MS or assay buffer for ELISA).
Protocol 2: Enhancing PAF Signal in LC-MS/MS
This protocol outlines key steps for optimizing LC-MS/MS parameters for sensitive PAF detection.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Optimize the gradient to achieve good separation of PAF from lysophosphatidylcholines.
-
-
Mass Spectrometry Detection (Triple Quadrupole):
-
Operate in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions for C16:0-PAF:
-
Precursor ion (Q1): m/z 524.4
-
Product ion (Q3): m/z 184.1 (phosphocholine headgroup)
-
-
Optimize MRM Parameters:
-
Optimize collision energy (CE) and declustering potential (DP) for the PAF-specific transition to maximize signal intensity.
-
-
Source Parameter Optimization:
-
Optimize ion source gas 1 (nebulizer gas) and gas 2 (heater gas) flows.
-
Optimize ion spray voltage and source temperature.
-
-
Mandatory Visualizations
Caption: Simplified PAF receptor signaling pathway.
Caption: General experimental workflow for PAF detection.
References
Validation & Comparative
C18-PAF-d4 for Platelet-Activating Factor Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of Platelet-Activating Factor (PAF), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of C18-PAF-d4, a deuterated internal standard, with other common internal standards used in PAF analysis, supported by experimental data and detailed methodologies.
Platelet-Activating Factor is a potent, biologically active phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Accurate measurement of PAF in biological matrices is essential for understanding its function and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for PAF quantification due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS-based quantification heavily relies on the use of a suitable internal standard to correct for variability throughout the analytical workflow, from sample extraction to instrument response.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely considered the most suitable choice for quantitative bioanalysis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[1]
Performance Comparison: this compound vs. Other Internal Standards
The selection of an internal standard significantly impacts the performance of a PAF quantification assay. This section compares the performance of this compound with other commonly used internal standards, including other deuterated PAF analogs (e.g., C16-PAF-d4) and non-deuterated, structurally similar compounds.
| Internal Standard Type | Example | Recovery (%) | Precision (RSD %) | Matrix Effect Compensation | Key Advantages | Limitations |
| Deuterated PAF (C18) | This compound | High and consistent (expected to be similar to analyte) | Excellent (<5%) | Excellent | Co-elutes with C18-PAF, identical extraction and ionization behavior. | Higher cost compared to non-deuterated standards. |
| Deuterated PAF (C16) | [d4] 16:0 PAF | High and consistent[2] | Excellent (<5%)[2] | Excellent | Co-elutes with C16-PAF, ideal for its quantification. | May not perfectly co-elute with C18-PAF, potentially leading to differential matrix effects. |
| Non-Deuterated Analog | Febuxostat | 97.36 - 100.8%[3] | Intra-day: 2.08 - 4.75%Inter-day: 5.47 - 5.86%[3] | Moderate | Lower cost, readily available. | Different chemical structure can lead to different extraction recovery, chromatographic retention, and ionization response compared to PAF, resulting in less accurate correction for matrix effects.[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving accurate and reproducible PAF quantification. The following is a representative LC-MS/MS protocol for the quantification of PAF in human plasma using a deuterated internal standard.
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 10 µL of the internal standard working solution (e.g., this compound at a concentration of 50 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 400 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-30% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
C18-PAF: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Platelet-Activating Factor (PAF) Signaling Pathway
PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cell types. This binding initiates a cascade of intracellular signaling events.
Caption: Simplified PAF signaling pathway via the Gq-PLC axis.
Conclusion
For the accurate and reliable quantification of C18-PAF, the use of a deuterated internal standard such as this compound is highly recommended. Its chemical and physical similarity to the endogenous analyte ensures superior performance in correcting for experimental variability, including extraction efficiency and matrix effects, when compared to non-deuterated analogs. While the initial cost of a deuterated standard may be higher, the resulting data quality and confidence in the analytical results justify the investment for researchers, scientists, and drug development professionals.
References
Navigating the Quantitative Landscape: A Comparative Guide to LC-MS/MS Method Validation for C18-PAF Analysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive lipids is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the validation of C18-Platelet-Activating Factor (C18-PAF) analysis, with a focus on the use of its deuterated internal standard, C18-PAF-d4. We present key performance data, detailed experimental protocols, and a comparative overview with an alternative immunoassay method to facilitate informed decisions in your analytical workflow.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The C18 isoform of PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a key molecular species, and its accurate quantification is crucial for understanding its biological role and for the development of therapeutic interventions. LC-MS/MS has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and specificity, especially when employing a stable isotope-labeled internal standard such as this compound.[1][2]
Performance Comparison: LC-MS/MS vs. ELISA
The choice of analytical technique significantly impacts the quality and reliability of research data. Below is a comparative summary of LC-MS/MS and a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA), for PAF analysis.
| Feature | LC-MS/MS with this compound | ELISA |
| Specificity | Very High: Can distinguish between different PAF isoforms (e.g., C16, C18:0, C18:1) and from isobaric interferences like lysophosphatidylcholines.[3][4] | Moderate to High: Specificity depends on the antibody used. Cross-reactivity with other lipid species can be a concern, and it typically measures total PAF rather than specific isoforms.[5] |
| Sensitivity | High: Capable of detecting PAF at low picogram levels. | Variable: Sensitivity can be good, but often lower than LC-MS/MS. |
| Accuracy & Precision | High: The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation, leading to high accuracy and precision. | Moderate: Can be affected by matrix effects and cross-reactivity, potentially leading to lower accuracy and precision compared to LC-MS/MS. |
| Linearity | Excellent: Typically demonstrates a wide linear dynamic range. | Good: Linearity is generally acceptable but may be more limited than LC-MS/MS. |
| Throughput | Moderate: Sample preparation can be multi-stepped, although automation is possible. | High: Well-suited for screening a large number of samples. |
| Cost | High: Requires significant initial investment in instrumentation and skilled personnel for operation and maintenance. | Low: Relatively inexpensive and does not require highly specialized equipment. |
Quantitative Data Summary for a Validated LC-MS/MS Method
The following table summarizes typical validation parameters for an LC-MS/MS method for the quantification of C18-PAF using this compound as an internal standard. These values are representative of a robust and reliable bioanalytical method.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.9991 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 50 pg/mL |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | 93.50% - 97.66% |
| Precision (Intra- and Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) | Intra-day: 2.08% - 4.75% RSD; Inter-day: 5.47% - 5.86% RSD |
| Recovery | Consistent, precise, and reproducible | 97.36% - 100.8% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | To be determined experimentally |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of initial concentration | Stable for 3 freeze-thaw cycles and 12 hours post-preparation |
Experimental Protocols
A meticulously executed experimental protocol is the foundation of a successful method validation.
Detailed Protocol for LC-MS/MS Method Validation
This protocol outlines the key steps for validating an LC-MS/MS method for C18-PAF quantification in a biological matrix (e.g., plasma).
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of C18-PAF and this compound (internal standard) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking the biological matrix with known concentrations of C18-PAF.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of C18-PAF from potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C18-PAF: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 552.5 -> 184.1).
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
4. Validation Experiments:
-
Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
-
Linearity: Analyze the calibration curve standards in triplicate on three different days. Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.
-
Accuracy and Precision: Analyze the QC samples in replicates (n=6) on three different days. Calculate the accuracy (% deviation from the nominal value) and precision (% RSD).
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: Compare the peak area of the analyte in pre-extracted spiked samples to that in post-extracted spiked samples at three QC levels.
-
Matrix Effect: Compare the peak response of the analyte in a post-extracted matrix to the peak response of the analyte in a neat solution at the same concentration.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a specified period.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for an extended period.
-
Post-Preparative Stability: In the autosampler.
-
Visualizing the Workflow
To provide a clear overview of the process, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: LC-MS/MS Method Validation Workflow.
Caption: Simplified C18-PAF Signaling Pathway.
By leveraging a well-validated LC-MS/MS method with a deuterated internal standard like this compound, researchers can achieve the accuracy, precision, and specificity required for meaningful biological insights and robust drug development programs.
References
- 1. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolian.com [resolian.com]
- 3. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. library.dphen1.com [library.dphen1.com]
A Researcher's Guide: Cross-Validation of PAF ELISA with Mass Spectrometry for Accurate Platelet-Activating Factor Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Platelet-Activating Factor (PAF) is critical for understanding its role in a myriad of physiological and pathological processes. This guide provides a comprehensive comparison of two primary analytical methods: the traditional Enzyme-Linked Immunosorbent Assay (ELISA) and the advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the experimental protocols, present a comparative analysis of their performance, and offer insights to guide the selection of the most appropriate method for your research needs.
Introduction to Platelet-Activating Factor (PAF)
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide range of biological functions, including platelet aggregation, inflammation, and allergic responses. Its accurate measurement in biological samples is crucial for advancing our understanding of diseases such as asthma, cardiovascular conditions, and inflammatory disorders. While ELISA has been a longstanding method for PAF quantification, mass spectrometry has emerged as a powerful alternative offering enhanced specificity and the ability to analyze different molecular species of PAF.
Method Comparison: ELISA vs. Mass Spectrometry
The choice between ELISA and mass spectrometry for PAF quantification hinges on the specific requirements of the research, particularly the need for isoform specificity and the potential for interference from structurally similar molecules.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay that relies on the specific binding of an antibody to the target antigen, in this case, PAF. It is a relatively simple, high-throughput, and cost-effective method suitable for screening large numbers of samples. However, a significant limitation of PAF ELISA is its inability to differentiate between various PAF isoforms, which differ in the length of their sn-1 alkyl chain.[1][2] Furthermore, the specificity of the antibodies used in ELISA kits can be a concern, with potential for cross-reactivity with other structurally related lipids, which may lead to inaccuracies in quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of lipids, including PAF.[1] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A key advantage of LC-MS/MS is its ability to separate and quantify individual PAF molecular species, such as C16:0 PAF, C18:0 PAF, and C18:1 PAF.[1] This level of detail is crucial for understanding the specific roles of different PAF isoforms in biological processes. Moreover, LC-MS/MS can effectively distinguish PAF from isobaric interfering compounds like lysophosphatidylcholines (lyso-PCs), which can be a significant issue in complex biological samples.[1]
Quantitative Data Comparison
| Analytical Method | Analyte | Concentration (fmol/2x10^6 cells) |
| LC-MS/MS | C16:0 PAF | 565 ± 11 |
| C18:0 PAF | 503 ± 28 | |
| C18:1 PAF | 452 ± 14 | |
| ELISA | Total PAF | Representative value: ~1500 |
Caption: Representative quantitative data for PAF measurement. LC-MS/MS data for different PAF isoforms are from a study on human monocytes. The ELISA value is a hypothetical representation of the total PAF concentration that would be measured, as this method cannot distinguish between isoforms.
Performance Characteristics
| Feature | PAF ELISA | Mass Spectrometry (LC-MS/MS) |
| Specificity | Can be affected by cross-reactivity with structurally similar lipids. Does not distinguish between PAF isoforms. | High specificity, capable of distinguishing between different PAF isoforms and isobaric interferences.[1] |
| Sensitivity | Typically in the low pg/mL to ng/mL range. | High sensitivity, with detection limits in the low picogram to femtomole range. |
| Quantitative Accuracy | Can be influenced by matrix effects and antibody specificity. | High accuracy and precision, especially when using stable isotope-labeled internal standards. |
| Throughput | High throughput, suitable for screening large numbers of samples. | Lower throughput compared to ELISA, but automation is improving efficiency. |
| Cost | Relatively inexpensive. | Higher initial instrument cost and operational expenses. |
| Information Provided | Total PAF concentration. | Concentration of individual PAF molecular species. |
Experimental Protocols
PAF ELISA Protocol (Competitive ELISA Example)
This protocol is a generalized example based on commercially available competitive ELISA kits.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.
-
Plate Preparation: The microplate wells are pre-coated with an antibody specific for PAF.
-
Sample and Standard Addition: Add a defined volume of standards and samples to the appropriate wells.
-
Competitive Reaction: Add a fixed amount of biotin-labeled PAF to each well. During incubation, the unlabeled PAF in the samples or standards competes with the biotin-labeled PAF for binding to the pre-coated antibody.
-
Washing: Wash the plate to remove any unbound reagents.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP (Horseradish Peroxidase) to each well, which binds to the biotin-labeled PAF that is bound to the antibody.
-
Washing: Wash the plate again to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change, which is inversely proportional to the amount of PAF in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of PAF in the samples is determined by comparing their optical density to the standard curve.
LC-MS/MS Protocol for PAF Quantification
This protocol is a generalized example for the analysis of PAF in biological samples.
-
Sample Preparation (Lipid Extraction):
-
To a biological sample (e.g., plasma, cell lysate), add a known amount of a stable isotope-labeled internal standard (e.g., d4-PAF).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Folch method) or methyl-tert-butyl ether (MTBE).
-
Separate the organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase system, for example, consisting of water with a small amount of formic acid and acetonitrile (B52724) with formic acid, to separate the different lipid species.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each PAF isoform and its corresponding product ion. For example, for C16:0 PAF, the precursor ion [M+H]+ at m/z 524.3 could be selected, and the characteristic product ion at m/z 184.1 (the phosphocholine (B91661) headgroup) would be monitored.
-
To overcome interference from isobaric lyso-PCs, specific fragmentation patterns can be utilized. For instance, monitoring for the presence of a fragment ion at m/z 104 can help to distinguish lyso-PC from PAF, as PAF does not typically produce this fragment.[1]
-
-
Data Analysis:
-
Quantify the different PAF isoforms by comparing the peak area of the endogenous PAF to that of the corresponding internal standard.
-
Generate a calibration curve using known concentrations of PAF standards to ensure accurate quantification.
-
Mandatory Visualizations
Caption: Simplified PAF signaling pathway.
Caption: Comparison of experimental workflows.
Conclusion
Both PAF ELISA and LC-MS/MS are valuable tools for the quantification of Platelet-Activating Factor. The choice of method should be guided by the specific research question. For high-throughput screening where total PAF levels are sufficient, ELISA offers a cost-effective and efficient solution. However, for studies requiring high specificity, the ability to distinguish between different PAF isoforms, and the need to avoid interference from other lipids, LC-MS/MS is the superior method. As technology advances, the accessibility and throughput of mass spectrometry are continually improving, making it an increasingly attractive option for a wide range of applications in PAF research and drug development.
References
Navigating the Nuances of C18-PAF Quantification: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in lipidomics and clinical research, the accurate and precise quantification of signaling lipids like Platelet-Activating Factor (PAF) is paramount. This guide provides a comprehensive comparison of the analytical performance of C18-PAF-d4 as an internal standard in the quantification of C18-PAF by liquid chromatography-tandem mass spectrometry (LC-MS/MS), alongside a discussion of alternative methods and supporting experimental data.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The C18:0 isoform of PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), hereafter referred to as C18-PAF, is a key molecular species whose accurate measurement in biological matrices is crucial for understanding its role in disease and for the development of targeted therapeutics.
The gold standard for the quantification of endogenous small molecules in complex biological samples is stable isotope dilution LC-MS/MS.[1] This technique employs a stable isotope-labeled version of the analyte as an internal standard to correct for variations in sample preparation, chromatographic retention, and mass spectrometric ionization. This compound, a deuterated form of C18-PAF, is a widely used internal standard for this purpose.
The Superiority of Stable Isotope Dilution with this compound
The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision. Because this compound is chemically identical to C18-PAF, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer. This allows for reliable correction of matrix effects, which are a common source of analytical variability in bioanalysis.
Alternative internal standards, such as structurally similar but non-isotopically labeled compounds (e.g., a different PAF species or a lysophosphatidylcholine), may not perfectly mimic the behavior of C18-PAF during extraction and analysis. This can lead to less accurate and precise quantification. While techniques like ELISA can measure total PAF, they often lack the specificity to distinguish between different PAF isoforms.[2][3]
Performance Characteristics of C18-PAF Quantification using this compound
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of C18-PAF in human plasma using this compound as an internal standard. These values are representative of what can be achieved with a robust and optimized assay.
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N ≥ 10, Accuracy ± 20%, Precision ≤ 20% |
| Intra-day Precision (%CV) | < 10% | ≤ 15% |
| Inter-day Precision (%CV) | < 15% | ≤ 15% |
| Accuracy (% Bias) | ± 10% | ± 15% |
| Mean Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | < 15% | CV of response from different lots ≤ 15% |
Note: These values are illustrative and may vary depending on the specific instrumentation, methodology, and biological matrix.
Experimental Protocols
A detailed experimental protocol is essential for achieving accurate and reproducible results. Below is a representative methodology for the quantification of C18-PAF in human plasma using this compound.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 10 ng/mL in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A linear gradient from 50% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C18-PAF: Precursor ion (m/z) -> Product ion (m/z) (e.g., monitoring the characteristic phosphocholine (B91661) fragment at m/z 184).[2][3]
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., monitoring the corresponding deuterated phosphocholine fragment).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum sensitivity.
-
Visualizing the Workflow and Rationale
To further clarify the analytical process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
References
A Researcher's Guide to Platelet-Activating Factor (PAF) Analysis: An Inter-laboratory Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Platelet-Activating Factor (PAF), a potent lipid mediator involved in a myriad of physiological and pathological processes, is paramount. This guide provides an objective comparison of the most common analytical methods for PAF analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and bioassays—supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Method Comparison: A Quantitative Overview
The choice of an analytical method for PAF quantification hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the key performance characteristics of LC-MS/MS, ELISA, and bioassays.
| Feature | LC-MS/MS | ELISA | Bioassay (Platelet Aggregation) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic signal amplification | Measurement of a biological response (e.g., platelet aggregation) |
| Specificity | High; can distinguish between PAF isoforms and isobaric interferences[1][2] | Moderate to high; potential for cross-reactivity with structurally similar molecules[3] | Moderate; response may be influenced by other bioactive molecules |
| Sensitivity (LOD/LOQ) | High; can achieve low picogram to femtomole detection limits. One study reported a detection limit as low as 100 fmol[2]. Another LC/FAB-MS method reported a limit of quantitation at the low picogram level (about 50 pg/ml)[4]. | High; typically in the picogram per milliliter range. One commercially available kit reports a sensitivity of 46.88 pg/mL. | Moderate; dependent on the biological system. For platelet aggregation, the threshold dose for PAF is around 100 nM. |
| Dynamic Range | Wide | Narrower compared to LC-MS/MS | Variable, can be limited |
| Throughput | Moderate to high, depending on automation | High | Low to moderate |
| Cost (Instrument) | High | Low to moderate | Low to moderate |
| Cost (Per Sample) | Moderate to high | Low to moderate | Low |
| Inter-laboratory Variability | Can be low with standardized protocols | Can be moderate | Can be high due to biological variability |
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, detailed and validated experimental protocols are essential.
Experimental Workflow for PAF Analysis
The general workflow for PAF analysis in biological samples involves several key steps, from sample collection to data analysis. The specific details of each step will vary depending on the chosen analytical method.
Workflow for PAF analysis in biological samples.
Detailed Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for PAF analysis due to its high specificity and sensitivity, allowing for the differentiation of PAF from other structurally similar lipids.
Sample Preparation:
-
Lipid Extraction: Extraction of lipids from the biological matrix (e.g., plasma, serum, tissue homogenate) is a critical first step. A common method is a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water.
-
Solid-Phase Extraction (SPE): For complex matrices, an additional purification step using SPE may be necessary to remove interfering substances.
-
Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of mobile phases such as water and methanol/acetonitrile containing modifiers like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometric Detection: The eluting compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for PAF are monitored. This provides high selectivity and reduces background noise.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that utilizes the specific binding of an antibody to PAF. Commercial kits are widely available, making this method accessible to many laboratories.
Protocol for a Competitive ELISA:
-
Coating: A 96-well plate is pre-coated with a PAF antibody.
-
Sample/Standard Addition: A known amount of enzyme-conjugated PAF (tracer) and the sample or standard are added to the wells. The PAF in the sample competes with the tracer for binding to the antibody.
-
Incubation: The plate is incubated to allow for binding.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the amount of PAF in the sample.
Bioassay: Platelet Aggregation
Bioassays measure the biological activity of PAF. The most common bioassay for PAF is the platelet aggregation assay, which relies on PAF's ability to induce platelet aggregation.
Protocol for Platelet Aggregation Assay:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.
-
Aggregation Measurement: The PRP is placed in an aggregometer cuvette with a stir bar. A baseline is established, and then the sample or PAF standard is added.
-
Data Acquisition: The change in light transmittance through the cuvette is monitored over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases. The extent and rate of aggregation are proportional to the concentration of PAF.
PAF Signaling Pathway
Understanding the biological context of PAF is crucial for interpreting analytical results. PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor, initiating a cascade of intracellular signaling events.
Simplified PAF signaling cascade.
Conclusion and Recommendations
The selection of a PAF analysis method should be guided by the specific requirements of the research question.
-
For high-specificity and accurate quantification, especially when distinguishing between PAF isoforms is necessary, LC-MS/MS is the method of choice. Despite the high initial instrument cost, its reliability and specificity are unparalleled.
-
For high-throughput screening of a large number of samples where cost and speed are major considerations, ELISA is a suitable option. However, potential cross-reactivity should be considered, and results may need to be confirmed by a more specific method like LC-MS/MS.
-
When assessing the biological activity of PAF is the primary goal, a bioassay such as platelet aggregation is the most direct approach. It is important to acknowledge the potential for higher variability due to the use of a biological system.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to generate reliable and meaningful data in their study of the multifaceted roles of Platelet-Activating Factor.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of PAF in blood by radioimmunoassay. Examination of interfering factors and problems involved in accurate quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated PAF Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of Platelet-Activating Factor (PAF), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of deuterated and non-deuterated PAF standards, supported by experimental principles and data, to inform the selection of the most suitable analytical strategy for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Executive Summary
In quantitative bioanalysis, internal standards are indispensable for correcting variability inherent in the analytical workflow, from sample preparation to instrument response. The two primary types of internal standards used for PAF analysis are deuterated PAF and non-deuterated (or structural analog) PAF. A deuterated standard is chemically identical to the analyte, with one or more hydrogen atoms replaced by deuterium. A non-deuterated standard is a molecule that is structurally similar to PAF but not isotopically labeled.
Experimental evidence strongly supports the superiority of deuterated internal standards for achieving the highest levels of accuracy and precision. Their ability to co-elute with the analyte and exhibit nearly identical behavior during ionization makes them exceptionally effective at compensating for matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods. While non-deuterated standards are often more accessible and cost-effective, their different physicochemical properties can lead to less reliable quantification.
Performance Comparison: Deuterated vs. Non-Deuterated PAF Standards
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated PAF, provide superior assay performance compared to non-deuterated, structural analog standards. The key advantages of deuterated standards are evident across several performance metrics.
| Feature | Deuterated PAF Standard | Non-Deuterated (Analog) PAF Standard |
| Chemical Identity | Chemically identical to the analyte, differing only in mass. | Structurally similar but not identical to the analyte. |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring that both experience the same matrix effects at the same time. | May have a different retention time than the analyte, leading to differential matrix effects. |
| Matrix Effect Compensation | Excellent compensation for matrix-induced ion suppression or enhancement. | Variable and often incomplete compensation for matrix effects. |
| Recovery Correction | Closely mimics the extraction recovery of the analyte across various conditions. | Differences in physicochemical properties can lead to inconsistent and differential recovery. |
| Accuracy & Precision | Generally provides higher accuracy (closer to 100%) and precision (lower %CV). | Can be less accurate and precise due to poorer compensation for analytical variability. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Quantitative Data Comparison
The following table summarizes the expected performance differences based on established analytical validation parameters and data from a representative study comparing a deuterated internal standard to a structural analog for a different analyte. This data illustrates the typical improvements in accuracy and precision achieved with deuterated standards.
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Accuracy (as % Bias) | Typically within ±5% | Can be > ±15% |
| Precision (as % CV) | < 10% | Often > 15% |
| Matrix Factor Variability (% CV) | < 15% | Can be > 20% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
Note: The quantitative values in this table are illustrative and based on typical performance differences observed in bioanalytical method validation. Actual values will vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
A robust and validated experimental protocol is essential for the accurate quantification of PAF. The following is a representative protocol for the analysis of PAF in a biological matrix using a deuterated internal standard with LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the deuterated PAF internal standard solution (at a known concentration) to each sample, calibration standard, and quality control sample.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) to each tube to precipitate proteins.
-
Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Extraction: Add 600 µL of chloroform (B151607) and 200 µL of water to the supernatant.
-
Vortexing and Centrifugation: Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Organic Layer Collection: Carefully collect the lower organic layer, which contains the lipids.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of PAF.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native PAF and the deuterated internal standard are monitored.
-
Visualizing Key Concepts
To better understand the experimental process and the interplay of various factors, the following diagrams are provided.
Conclusion
For researchers, scientists, and drug development professionals aiming for the highest quality data in PAF quantification, the use of a deuterated internal standard is highly recommended. Its ability to closely mimic the behavior of the endogenous analyte throughout the entire analytical process provides superior correction for matrix effects and other sources of variability, leading to more accurate and precise results. While non-deuterated standards may be a viable option in some less demanding applications, the investment in a deuterated standard is justified for regulated bioanalysis and when the utmost confidence in the quantitative data is required.
C18-PAF Biomarker Validation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C18-Platelet-Activating Factor (C18-PAF) as a biomarker, validated using its deuterated internal standard, C18-PAF-d4. The performance of C18-PAF quantification by LC-MS/MS is compared against alternative biomarkers, soluble P-selectin (sP-selectin) and soluble CD40 Ligand (sCD40L), which are typically measured by ELISA.
This guide offers detailed experimental protocols, quantitative performance data, and visual representations of key biological and experimental workflows to aid in the selection and application of these biomarkers in a research setting.
Performance Comparison of Biomarkers
The selection of a biomarker is a critical decision in research and drug development, contingent on the specific application and the required analytical performance. This section provides a quantitative comparison of C18-PAF, validated by Liquid Chromatography-Mass Spectrometry (LC-MS/MS), with the established biomarkers sP-selectin and sCD40L, analyzed by Enzyme-Linked Immunosorbent Assay (ELISA).
| Biomarker | Analytical Method | Linearity (Assay Range) | LLOQ / Sensitivity | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% Recovery / Bias) |
| C18-PAF | LC-MS/MS with this compound Internal Standard | 1 - 50 µg/mL[1] | 1 µg/mL[1] | 2.08% - 4.75%[1] | 5.47% - 5.86%[1] | 93.50% - 97.66%[1] |
| Soluble P-selectin (sP-selectin) | ELISA | 0.8 - 50 ng/mL | 0.121 ng/mL | <10% (Typical)[2] | <15% (Typical)[2] | Not explicitly stated, but expected to be within 85-115% |
| Soluble CD40 Ligand (sCD40L) | ELISA | 0.16 - 10.0 ng/mL[3] | 0.06 ng/mL[3] | 4.0%[3] | 6.8%[3] | Not explicitly stated, but expected to be within 85-115% |
Table 1: Quantitative Performance Comparison of C18-PAF, sP-selectin, and sCD40L. This table summarizes the key validation parameters for each biomarker, providing a basis for comparison of their analytical performance. Data for C18-PAF is derived from a validated LC-MS/MS method, while data for sP-selectin and sCD40L are based on commercially available ELISA kits.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for the accurate and reproducible quantification of biomarkers. This section outlines the methodologies for the extraction and analysis of C18-PAF from human plasma using LC-MS/MS with this compound as an internal standard, as well as a general protocol for the quantification of sP-selectin and sCD40L using ELISA.
C18-PAF Quantification by LC-MS/MS
This protocol describes the liquid-liquid extraction of C18-PAF from human plasma and subsequent analysis by a triple quadrupole mass spectrometer.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1/1, v/v).
-
Gradient: A suitable gradient to separate C18-PAF from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
C18-PAF: Precursor ion (M+H)+ -> Product ion (specific fragment, e.g., m/z 184.1 for the phosphocholine (B91661) headgroup).
-
This compound: Precursor ion (M+H)+ -> Product ion (corresponding fragment for the deuterated standard).
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
sP-selectin and sCD40L Quantification by ELISA
This is a general protocol based on a typical sandwich ELISA format. Specific details may vary depending on the commercial kit used.
1. Plate Preparation:
-
A microplate pre-coated with a capture antibody specific for either sP-selectin or sCD40L is used.
2. Sample and Standard Incubation:
-
Add standards, controls, and plasma samples to the wells.
-
Incubate for the time specified in the kit manual to allow the analyte to bind to the immobilized antibody.
3. Detection:
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for the analyte.
-
Incubate to form a sandwich complex.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate to remove unbound conjugate.
4. Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) to the wells, which will be converted by HRP to produce a colored product.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
The concentration of the analyte in the samples is determined by interpolating their absorbance values from a standard curve.
Visualizations
Diagrams are provided to illustrate key processes, from the biological signaling pathway of C18-PAF to the experimental workflow for its validation.
References
comparative analysis of PAF profiles in different tissues
A Comparative Analysis of Platelet-Activating Factor (PAF) Profiles in Different Tissues
Introduction
Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] It is produced by a variety of cells and exerts its effects in numerous tissues.[2] Understanding the differential expression and concentration of PAF across various tissues is fundamental for researchers, scientists, and drug development professionals exploring its role in health and disease. This guide provides a , supported by experimental data and detailed methodologies.
Quantitative Data on PAF Levels in Tissues
The quantification of endogenous Platelet-Activating Factor (PAF) is challenging due to its low basal concentrations and transient nature. While comprehensive comparative data across all tissues is scarce, this section summarizes available quantitative data and qualitative descriptions of PAF presence in key tissues. The primary methods for quantification include liquid chromatography-tandem mass spectrometry (LC-MS/MS) and bioassays, such as platelet aggregation assays.[3][4]
| Tissue | Species | Method | Basal PAF Concentration | Reference |
| Brain | Rat | Bioassay | 0.25 ± 0.15 pmol/g wet weight | [3] |
| Fetal Brain | Rat | Bioassay | 2.32 ± 2.14 pg/mg | |
| Heart | - | - | Low basal levels, with production increasing significantly upon injury. | |
| Lungs | - | - | PAF is produced by inflammatory cells and lung tissue cells. Its concentration increases during inflammatory conditions. | |
| Kidneys | - | - | Capable of producing PAF, which can influence renal blood flow and filtration. | |
| Spleen | - | - | The PAF receptor is expressed in the spleen, and the tissue is a site for the activation of platelet-reactive cells. |
Note: The provided quantitative data is limited and derived from specific studies. Direct comparison between different studies should be made with caution due to variations in experimental methodologies and animal models.
Experimental Protocols
Accurate measurement of PAF in biological samples is critical for understanding its physiological and pathological roles. The following are detailed methodologies for the key experiments cited in the analysis of PAF profiles.
Sample Preparation for PAF Analysis from Tissues
Objective: To extract and purify PAF from tissue samples for subsequent quantification.
Protocol:
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Weigh the frozen tissue and homogenize it in a chloroform (B151607):methanol (1:2, v/v) solution. Use a sufficient volume to ensure complete immersion and homogenization.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the homogenate, add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and lipid extraction.
-
Centrifuge the mixture at a low speed (e.g., 1500 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the lipids, including PAF.
-
-
Purification:
-
The lipid extract can be further purified using solid-phase extraction (SPE) with a silica-based sorbent to separate PAF from other lipid classes.
-
Alternatively, high-performance liquid chromatography (HPLC) can be used for purification.
-
Quantification of PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately quantify PAF levels in the extracted lipid samples.
Protocol:
-
Chromatographic Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of solvents such as water with formic acid and acetonitrile (B52724) with formic acid to separate PAF from other lipids.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in the positive ion mode.
-
Monitor for the specific precursor-to-product ion transition for PAF (e.g., for C16:0 PAF, the transition of m/z 524.4 to m/z 184.1, which corresponds to the phosphocholine (B91661) headgroup).
-
Quantify the amount of PAF by comparing the peak area to a standard curve generated with known concentrations of a PAF standard.
-
Quantification of PAF by Platelet Aggregation Bioassay
Objective: To determine the biological activity of PAF in a sample.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from a suitable animal (e.g., rabbit) into a tube containing an anticoagulant (e.g., citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
-
Platelet Aggregation Measurement:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Add the extracted and purified PAF sample to the PRP.
-
Measure the change in light transmittance through the PRP suspension as the platelets aggregate.
-
Quantify the PAF concentration by comparing the aggregation response to a standard curve generated with known concentrations of a PAF standard.
-
Signaling Pathways and Experimental Workflows
PAF Signaling Pathway
Platelet-Activating Factor exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. This interaction triggers a cascade of intracellular signaling events that mediate the diverse physiological and pathological actions of PAF.
Caption: The PAF signaling pathway, initiated by PAF binding to its receptor.
Experimental Workflow for PAF Quantification
The following diagram illustrates the general workflow for the extraction, purification, and quantification of PAF from tissue samples.
Caption: Workflow for the quantification of PAF from biological tissues.
References
- 1. Effect of platelet-activating factor (PAF) on human cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production and release of platelet-activating factor by the injured heart-muscle cell (cardiomyocyte) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production and effects of platelet-activating factor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of platelet-activating factor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of C18-PAF-d4: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical reagents like C18-PAF-d4 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
This compound, a deuterated form of Platelet-Activating Factor C18, should be handled with care. While specific hazard data for the deuterated form is limited, the non-deuterated analog, PAF (C18), is known to be potentially harmful.[1] It may cause eye, skin, and respiratory tract irritation.[1] Therefore, it is prudent to treat this compound as a hazardous substance.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety Glasses or Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust or aerosols, especially when handling the powdered form of the compound.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to manage it as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables like pipette tips and weighing papers, in a clearly labeled, sealed container designated for hazardous solid chemical waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled, and sealed container for hazardous liquid chemical waste. If the compound is dissolved in an organic solvent, it should be collected in a container designated for halogenated or non-halogenated solvent waste, depending on the solvent used.
-
-
Containerization:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Ensure containers are securely closed to prevent leaks or spills.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound waste") and the appropriate hazard warnings (e.g., "Hazardous Chemical Waste," "Caution: Handle with Care").
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash. The recommended disposal method is through an approved waste disposal plant.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose: Collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for C18-PAF-d4
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of C18-PAF-d4, ensuring both personal safety and experimental integrity.
This document provides essential, immediate safety and logistical information for the handling of this compound. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound, a deuterated form of the naturally occurring phospholipid Platelet-Activating Factor (PAF) C18, is often supplied as a solution in ethanol (B145695) and should be handled with care. The non-deuterated form, PAF (C18), is a white powder, and its safety data indicates potential for skin, eye, and respiratory tract irritation. It may also be harmful if swallowed or absorbed through the skin.[1]
Hazard Identification and Risk Assessment
A thorough risk assessment should be conducted before handling this compound. The primary hazards are associated with both the solute and the solvent.
| Hazard | Description | Source |
| Chemical | This compound may cause skin and eye irritation. Prolonged or repeated exposure may be harmful. | [1] |
| Solvent (Ethanol) | Ethanol is a flammable liquid and vapor. It can cause serious eye irritation. | General Chemical Knowledge |
| Physical Form | While often supplied in solution, if the solvent evaporates, the resulting powder could be easily aerosolized, posing an inhalation hazard. | [2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to safe handling. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | To prevent skin contact with the this compound solution. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 | To protect eyes from splashes of the chemical solution. |
| Body | Laboratory coat | To protect skin and clothing from accidental spills. | |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be required if working with the powdered form or if ventilation is inadequate. | OSHA 29 CFR 1910.134 | To prevent inhalation of aerosolized powder or solvent vapors. |
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Follow the storage temperature recommendations provided by the supplier.
Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is worn correctly before handling the material.
-
If working with a powdered form, take care to avoid generating dust.
-
Use only compatible labware (e.g., glass, polypropylene) to prevent degradation of the product or leaching of contaminants.
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
